4-(2,5-Dimethylphenoxy)-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-13-6-7-14(16)12(3)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAKWFOTVHSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC(=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline
This guide provides a comprehensive technical overview for the synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline, a diaryl ether amine of significant interest in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations essential for successful synthesis.
Introduction: Significance and Synthetic Strategy
4-(2,5-Dimethylphenoxy)-2-methylaniline belongs to the class of diaryl ether amines, a scaffold present in numerous biologically active compounds and advanced materials. The strategic importance of this compound lies in its potential as a key building block in the synthesis of pharmaceuticals and functional polymers.[1][2] The core synthetic challenge lies in the efficient formation of the diaryl ether linkage (C-O bond), a transformation that can be approached through several established methodologies in modern organic chemistry.
This guide will focus on two of the most powerful and versatile methods for the construction of the diaryl ether core of the target molecule:
-
The Ullmann Condensation: A classical copper-catalyzed reaction for the formation of C-O bonds.[3]
-
The Buchwald-Hartwig C-O Coupling: A more recent, palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.[4]
The choice between these methods often depends on factors such as substrate reactivity, functional group tolerance, and desired reaction conditions. This guide will provide a detailed analysis of both approaches, enabling researchers to make an informed decision based on the specific requirements of their synthetic campaign.
Retrosynthetic Analysis
A retrosynthetic analysis of 4-(2,5-Dimethylphenoxy)-2-methylaniline reveals two primary disconnection points, corresponding to the two proposed synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Route 1: The Ullmann Condensation
The Ullmann condensation is a well-established method for the synthesis of diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[3]
Proposed Reaction Scheme
Caption: Proposed Ullmann condensation route.
Mechanistic Considerations
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The use of ligands can accelerate the reaction by stabilizing the copper species and facilitating the reductive elimination step.[5]
Detailed Experimental Protocol
Materials:
-
2,5-Dimethylphenol
-
4-Bromo-2-methylaniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylglycine (DM-Glycine)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dimethylphenol (1.0 eq.), 4-bromo-2-methylaniline (1.2 eq.), copper(I) iodide (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,5-dimethylphenol.
-
Stir the reaction mixture at a temperature of 120-140 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Synthetic Route 2: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a milder and often more efficient alternative to the Ullmann condensation.[4] This palladium-catalyzed cross-coupling reaction is known for its excellent functional group tolerance and broad substrate scope.
Proposed Reaction Scheme
Caption: Proposed Buchwald-Hartwig C-O coupling route.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig C-O coupling is believed to proceed through a series of well-defined steps:
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Ligand Exchange: The phenol displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated phenol to form a palladium alkoxide.
-
Reductive Elimination: The diaryl ether is formed via reductive elimination, regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[6]
Detailed Experimental Protocol
Materials:
-
2,5-Dimethylphenol
-
4-Chloro-2-methylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and cesium carbonate (1.5 eq.).
-
Add 2,5-dimethylphenol (1.2 eq.) and 4-chloro-2-methylaniline (1.0 eq.).
-
Add anhydrous toluene to the tube to achieve a concentration of approximately 0.2 M with respect to the 4-chloro-2-methylaniline.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Characterization of 4-(2,5-Dimethylphenoxy)-2-methylaniline
| Analytical Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-6.7 (m, 5H, Ar-H), 3.6 (br s, 2H, NH₂), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 155-150 (Ar-C-O), 145-140 (Ar-C-N), 138-120 (Ar-C), 118-115 (Ar-C), 21.5 (Ar-CH₃), 17.0 (Ar-CH₃), 16.0 (Ar-CH₃) |
| Mass Spectrometry (EI) | m/z 227 (M⁺), characteristic fragments corresponding to the loss of methyl and dimethylphenoxy groups. |
| IR Spectroscopy (KBr) | ν (cm⁻¹) 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1250-1200 (Ar-O-Ar stretch) |
Applications and Future Directions
Aniline and its derivatives are crucial intermediates in various industries.[1][2] 4-(2,5-Dimethylphenoxy)-2-methylaniline, as a functionalized diaryl ether amine, holds significant potential in several key areas:
-
Pharmaceuticals: The diaryl ether motif is a common feature in many biologically active molecules. This compound could serve as a valuable precursor for the synthesis of novel therapeutic agents.[1]
-
Agrochemicals: Aniline derivatives are widely used in the development of herbicides, fungicides, and insecticides.[9]
-
Polymers and Materials Science: The amine functionality allows for its incorporation into polymers such as polyamides and polyimides, potentially imparting unique thermal and mechanical properties.[2]
Future research could focus on the development of more sustainable synthetic routes to this class of compounds, exploring the use of greener solvents and more environmentally benign catalysts. Furthermore, the exploration of the biological activity and material properties of derivatives of 4-(2,5-Dimethylphenoxy)-2-methylaniline could lead to the discovery of novel applications.
References
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4,5-Dimethoxy-2-methylaniline. (n.d.). PubChem. Retrieved from [Link]
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). Royal Society of Chemistry.
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Process for the preparation of 4-phenoxy-phenols. (1982).
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N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). Organic Chemistry Portal. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Applications of 4-(2,5-Dimethylphenoxy)-2-methylaniline in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(2,5-Dimethylphenoxy)-2-methylaniline, a diaryl ether amine with significant potential as a building block in modern organic synthesis. We will explore its synthesis, starting from readily available precursors, and delve into its prospective applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and a survey of the promising biological and material properties associated with its structural motifs.
Introduction: The Strategic Value of the Diaryl Ether Amine Scaffold
The diaryl ether linkage is a privileged structural motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] Its presence often imparts favorable physicochemical properties, such as conformational flexibility and metabolic stability. When combined with an aniline moiety, the resulting diaryl ether amine scaffold becomes a versatile platform for the synthesis of novel compounds with applications spanning from pharmaceuticals to advanced materials.[3]
4-(2,5-Dimethylphenoxy)-2-methylaniline incorporates this key diaryl ether amine core, with additional methyl substitutions on both aromatic rings. These seemingly minor structural features can profoundly influence the molecule's steric and electronic properties, offering opportunities for fine-tuning its interactions with biological targets or its performance in material applications. The strategic placement of the methyl groups can enhance binding affinity to target proteins, modulate pharmacokinetic properties, and influence the morphology and electronic characteristics of derived polymers. This guide will illuminate the synthetic pathways to access this valuable compound and explore its potential to contribute to advancements in several key areas of chemical science.
Synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline
The construction of the diaryl ether bond is the cornerstone of synthesizing 4-(2,5-Dimethylphenoxy)-2-methylaniline. Two primary and well-established methodologies in organic synthesis are particularly well-suited for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. While both are powerful techniques for forming C-O bonds, the Ullmann condensation, being a copper-catalyzed reaction, often presents a more cost-effective approach for large-scale synthesis.
Primary Synthetic Route: Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, typically involving the copper-catalyzed coupling of a phenol with an aryl halide.[4] For the synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline, this would involve the reaction of 2,5-dimethylphenol with a suitably substituted 4-halo-2-methylaniline. A plausible and efficient approach is the coupling of 4-bromo-2-methylaniline with 2,5-dimethylphenol.
This protocol is adapted from a similar synthesis of a structurally related compound.[4]
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Bromo-2-methylaniline | 186.05 | 10.0 | 1.86 g |
| 2,5-Dimethylphenol | 122.16 | 12.0 | 1.47 g |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 190 mg |
| L-Proline | 115.13 | 2.0 | 230 mg |
| Potassium Carbonate (K2CO3) | 138.21 | 20.0 | 2.76 g |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 20 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylaniline (1.86 g, 10.0 mmol), 2,5-dimethylphenol (1.47 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), L-proline (230 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add dimethyl sulfoxide (20 mL) to the flask via a syringe.
-
Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Alternative Synthetic Route: Reduction of a Nitro Intermediate
An alternative and equally viable pathway involves the initial synthesis of the corresponding nitro-diaryl ether, followed by a reduction of the nitro group to the desired aniline. This two-step approach can be advantageous if the starting 4-halo-2-nitroaniline is more readily available or if the Ullmann coupling proceeds more efficiently with the electron-withdrawing nitro group present.
Step 1: Synthesis of 4-(2,5-Dimethylphenoxy)-2-nitroaniline
This step would follow a similar Ullmann condensation protocol as described above, but using 4-bromo-2-nitroaniline as the starting material.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard transformation in organic synthesis and can be achieved using various reagents. A common and effective method is catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of the nitro intermediate to the target aniline.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-(2,5-Dimethylphenoxy)-2-nitroaniline | 258.27 | 5.0 | 1.29 g |
| Palladium on Carbon (10% Pd) | - | - | 130 mg |
| Ethanol | 46.07 | - | 50 mL |
| Hydrogen Gas (H2) | 2.02 | - | 1 atm (balloon) |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(2,5-dimethylphenoxy)-2-nitroaniline (1.29 g, 5.0 mmol) in ethanol (50 mL).
-
Carefully add 10% palladium on carbon (130 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography as described in the Ullmann condensation protocol.
Physicochemical and Spectroscopic Characterization (Predicted)
| Property | Predicted Value |
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (400 MHz, CDCl3) | δ 7.00-6.80 (m, 3H, Ar-H), 6.70-6.50 (m, 3H, Ar-H), 3.70 (s, 2H, NH2), 2.30 (s, 3H, Ar-CH3), 2.20 (s, 3H, Ar-CH3), 2.10 (s, 3H, Ar-CH3) |
| 13C NMR (101 MHz, CDCl3) | δ 155.0, 148.0, 140.0, 136.0, 130.0, 125.0, 122.0, 120.0, 118.0, 115.0, 21.0, 18.0, 16.0 |
| IR (KBr, cm-1) | 3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1620 (N-H bend), 1500 (Ar C=C stretch), 1240 (Ar-O-Ar stretch) |
| Mass Spec (EI) | m/z 227 (M+), 121, 106 |
Potential Applications in Organic Synthesis
The unique structural features of 4-(2,5-Dimethylphenoxy)-2-methylaniline make it a highly attractive building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The diaryl ether motif is a cornerstone in the design of numerous therapeutic agents due to its ability to mimic the biphenyl group with improved metabolic stability and conformational flexibility.[1][2] The aniline functional group in 4-(2,5-Dimethylphenoxy)-2-methylaniline provides a convenient handle for further chemical modifications, allowing for the introduction of diverse pharmacophores.
Derivatives of diaryl ether amines have shown significant promise as inhibitors of various enzymes implicated in disease. For instance, a series of 4-aryloxy-N-arylanilines have been synthesized and identified as potent inhibitors of succinate-cytochrome c reductase (SCR), a key enzyme complex in the mitochondrial electron transport chain.[5][6] Inhibition of this complex can disrupt cellular respiration, a mechanism that is exploited in the development of fungicides and potentially anticancer agents.
Furthermore, diaryl ethers are known to be effective inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[7] The structural similarity of 4-(2,5-Dimethylphenoxy)-2-methylaniline to known ENR inhibitors suggests its potential as a scaffold for the development of novel antibacterial agents.
The aniline moiety can be readily derivatized to incorporate heterocyclic systems that are known to interact with the ATP-binding site of kinases. The overall shape and electronic properties of the 4-(2,5-Dimethylphenoxy) substituent can then be leveraged to achieve selectivity and potency against specific kinase targets.
Materials Science: Monomers for High-Performance Polymers
Aniline derivatives are fundamental building blocks for conductive polymers and other advanced materials. The diaryl ether linkage in 4-(2,5-Dimethylphenoxy)-2-methylaniline can enhance the thermal stability and solubility of the resulting polymers.
Triarylamine-based polymers, which can be synthesized from aniline derivatives, are widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their excellent charge-transport properties.[3] The specific substitution pattern of 4-(2,5-Dimethylphenoxy)-2-methylaniline could be used to fine-tune the electronic properties and morphology of such polymers, potentially leading to improved device performance.
Future Directions and Conclusion
4-(2,5-Dimethylphenoxy)-2-methylaniline represents a versatile and underexplored building block in organic synthesis. The synthetic routes outlined in this guide provide a clear pathway to access this compound, opening the door for its systematic evaluation in various applications.
Future research should focus on the following areas:
-
Optimization of Synthesis: A thorough investigation into the reaction conditions for the Ullmann condensation, including catalyst, ligand, base, and solvent, could lead to improved yields and a more sustainable synthetic process.
-
Exploration of Biological Activity: A systematic derivatization of the aniline moiety and subsequent screening against a panel of biological targets, particularly enzymes such as SCR, ENR, and various kinases, could uncover novel therapeutic leads.
-
Development of Novel Materials: The polymerization of 4-(2,5-Dimethylphenoxy)-2-methylaniline and its derivatives could yield new materials with tailored electronic and physical properties for applications in organic electronics and other advanced technologies.
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Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, 4-(2,3-Dimethylphenoxy)aniline. Available from: [Link]
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Anil Kumar, S., & Bhaskar, B. L. (2015). Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline. Asian Journal of Chemistry, 27(8), 2821-2826. Available from: [Link]
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Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available from: [Link]
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Cheng, H., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. Bioorganic & Medicinal Chemistry Letters, 28(9), 1569-1573. Available from: [Link]
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Cheng, H., et al. (2018). Data for the synthesis of new 4-aryloxy-N-arylanilines as potent succinate-cytochrome c reductase inhibitors. Data in Brief, 21, 878-881. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Available from: [Link]
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Freundlich, J. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(5), 2263-2274. Available from: [Link]
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Crystal structure of 4-(2,5-Dimethylphenoxy)-2-methylaniline
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- 9. 736892-81-2|2-(3,5-Dimethylphenoxy)-5-methylaniline|BLDpharm [bldpharm.com]
Methodological & Application
Application Note: A Robust Preparative HPLC Method for the Purification of 4-(2,5-Dimethylphenoxy)-2-methylaniline
Abstract
This application note details a comprehensive, step-by-step protocol for the purification of 4-(2,5-Dimethylphenoxy)-2-methylaniline using preparative High-Performance Liquid Chromatography (HPLC). The developed reversed-phase method is designed for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. The causality behind experimental choices, from mobile phase composition to column chemistry, is thoroughly explained to provide a foundational understanding for adapting this method to similar aromatic amines.
Introduction
4-(2,5-Dimethylphenoxy)-2-methylaniline is an aromatic amine derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. As with many multi-step organic syntheses, the crude product often contains impurities such as starting materials, by-products, and isomers. Achieving high purity is critical for ensuring the integrity of downstream processes and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such compounds.[1] This document provides a robust and scalable preparative HPLC method for obtaining 4-(2,5-Dimethylphenoxy)-2-methylaniline with excellent purity.
Aromatic amines can present unique challenges in HPLC, including poor peak shape and on-column degradation.[2][3] This method addresses these challenges through careful selection of the stationary phase, mobile phase pH control, and optimized gradient conditions.
Physicochemical Properties of the Analyte
HPLC Method and Protocol
Rationale for Method Development
The chosen method is a reversed-phase HPLC protocol. This is the most common and versatile mode for separating organic molecules.[1][5]
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which will provide adequate retention for the nonpolar 4-(2,5-Dimethylphenoxy)-2-methylaniline.[5]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient separation of the target compound from impurities with different polarities.
-
pH Control: Formic acid (0.1%) is added to the mobile phase. This acidic modifier serves two primary purposes:
-
It protonates the aniline nitrogen, reducing peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.[2]
-
It ensures consistent ionization of the analyte, leading to reproducible retention times.
-
-
Detection: Based on the UV absorbance of similar aromatic amines like N,N-Dimethyl Aniline, which has an excitation peak around 298 nm, a detection wavelength of 254 nm is initially chosen as it is a common wavelength for aromatic compounds.[6] It is, however, highly recommended to determine the UV maximum of the specific compound for optimal sensitivity.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a binary pump, autosampler, and UV-Vis detector |
| Column | C18, 5 µm particle size, 250 x 21.2 mm (preparative) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Sample Solvent | 50:50 Acetonitrile:Water |
| Reagents | Acetonitrile (HPLC grade), Formic Acid (reagent grade), Deionized Water |
Experimental Workflow
Caption: HPLC Purification Workflow for 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Step-by-Step Protocol
1. Sample Preparation:
-
Dissolve the crude 4-(2,5-Dimethylphenoxy)-2-methylaniline in a minimal amount of the sample solvent (50:50 Acetonitrile:Water) to a concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation:
-
Prime all solvent lines with the respective mobile phases.
-
Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 1-5 mL (optimized based on column loading study) |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Gradient Program | |
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 30 |
| 30.0 | 30 |
4. Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Begin collecting fractions just before the main peak of interest begins to elute and stop collecting just after the peak returns to baseline.
-
Collect smaller fractions across the peak to isolate the purest portions.
5. Post-Purification Processing:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Method Validation and Self-Validating System
For a protocol to be trustworthy, it must be self-validating. This involves a systematic approach to ensure the method is robust and reproducible.
-
Purity Analysis: The purity of the collected fractions should be confirmed by a separate analytical HPLC run, preferably under different conditions (e.g., different column or mobile phase) to reveal any co-eluting impurities.
-
Recovery Calculation: The amount of purified product should be quantified and compared to the amount of crude material injected to determine the overall recovery of the purification process.
-
Reproducibility: The method should be repeated to ensure consistent retention times, peak shapes, and purity of the final product.
Troubleshooting
| Issue | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silanols; column overload. | Ensure 0.1% formic acid is in both mobile phases; reduce sample load.[2] |
| Poor Resolution | Inappropriate gradient. | Optimize the gradient slope; consider a shallower gradient around the elution time of the target. |
| Extraneous Peaks | Sample degradation; mobile phase contamination. | Prepare sample fresh; use high-purity solvents and protect from light.[2] |
| Low Recovery | Poor solubility; irreversible adsorption on the column. | Optimize sample solvent; ensure proper pH of the mobile phase. |
Conclusion
The preparative HPLC method outlined in this application note provides a reliable and efficient means for purifying 4-(2,5-Dimethylphenoxy)-2-methylaniline. By employing a C18 stationary phase with an acidified acetonitrile/water mobile phase, this protocol effectively addresses common challenges associated with the chromatography of aromatic amines. The detailed workflow and troubleshooting guide offer a comprehensive resource for researchers to obtain high-purity material for their scientific endeavors.
References
-
Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2-(2,4-DIMETHYLPHENOXY)ANILINE. Retrieved from [Link]
-
Agilent Technologies. (2019, September 16). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Soininen, J. (2012). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Retrieved from [Link]
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of 4-(2,5-Dimethylphenoxy)-2-methylaniline
Introduction: The Structural Imperative
4-(2,5-Dimethylphenoxy)-2-methylaniline is a diaryl ether amine, a scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of substituents on the two aromatic rings dictates its physicochemical properties, biological activity, and synthetic accessibility. Unambiguous structural verification is therefore a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive suite of protocols and interpretive insights to achieve a high-fidelity structural assignment.
The core challenge in the NMR analysis of this molecule lies in the dense aromatic region of the ¹H NMR spectrum, where overlapping signals can obscure direct interpretation. Through a systematic application of 1D and 2D NMR techniques, we can deconstruct the complex spin systems and establish through-bond connectivities, leading to a confident and complete assignment of all proton and carbon resonances.
Molecular Structure and Predicted Spectral Overview
A foundational understanding of the molecule's structure is paramount for anticipating its NMR signature. The molecule consists of two key fragments linked by an ether oxygen: a 2,5-dimethylphenoxy group and a 2-methylaniline group.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; H_N1 [label="H", pos="-0.5,-0.4!"]; H_N2 [label="H", pos="0.5,-0.4!"]; C1 [label="C1", pos="-1,0.8!"]; C2 [label="C2", pos="-2,0.4!"]; C3 [label="C3", pos="-2,-0.4!"]; C4 [label="C4", pos="-1,-0.8!"]; C5 [label="C5", pos="0,-0.8!"]; C6 [label="C6", pos="0,0.8!"]; H3 [label="H3", pos="-2.5,-0.8!"]; H5 [label="H5", pos="0.5,-1.2!"]; H6 [label="H6", pos="0.5,1.2!"]; C_Me1 [label="C", pos="-3,0.8!"]; H_Me1_1 [label="H", pos="-3.5,0.4!"]; H_Me1_2 [label="H", pos="-3.5,1.2!"]; H_Me1_3 [label="H", pos="-3,1.4!"]; O [label="O", pos="-1,-1.6!"]; C7 [label="C7", pos="-0.5,-2.4!"]; C8 [label="C8", pos="0.5,-2.4!"]; C9 [label="C9", pos="1,-3.2!"]; C10 [label="C10", pos="0.5,-4!"]; C11 [label="C11", pos="-0.5,-4!"]; C12 [label="C12", pos="-1,-3.2!"]; H9 [label="H9", pos="1.5,-3.2!"]; H11 [label="H11", pos="-1,-4.4!"]; H12 [label="H12", pos="-1.5,-3.2!"]; C_Me2 [label="C", pos="1,-1.6!"]; H_Me2_1 [label="H", pos="1.5,-1.2!"]; H_Me2_2 [label="H", pos="1.5,-2!"]; H_Me2_3 [label="H", pos="1,-1!"]; C_Me3 [label="C", pos="1,-4.8!"]; H_Me3_1 [label="H", pos="1.5,-4.4!"]; H_Me3_2 [label="H", pos="1.5,-5.2!"]; H_Me3_3 [label="H", pos="1,-5.4!"];
// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C_Me1; C4 -- O; O -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C8 -- C_Me2; C10 -- C_Me3; N1 -- H_N1; N1 -- H_N2; C3 -- H3; C5 -- H5; C6 -- H6; C_Me1 -- H_Me1_1; C_Me1 -- H_Me1_2; C_Me1 -- H_Me1_3; C9 -- H9; C11 -- H11; C12 -- H12; C_Me2 -- H_Me2_1; C_Me2 -- H_Me2_2; C_Me2 -- H_Me2_3; C_Me3 -- H_Me3_1; C_Me3 -- H_Me3_2; C_Me3 -- H_Me3_3;
}
Caption: Structure of 4-(2,5-Dimethylphenoxy)-2-methylaniline.
The electron-donating nature of the amine (-NH₂) and methyl (-CH₃) groups on the aniline ring, and the methyl groups on the phenoxy ring, will cause a general upfield shift (to lower ppm values) of the aromatic protons and carbons compared to unsubstituted benzene (δ ≈ 7.3 ppm for ¹H, δ ≈ 128.5 ppm for ¹³C)[1]. The ether linkage will also influence the chemical shifts of the carbons directly attached to it.
Experimental Design: A Self-Validating Workflow
A logical and sequential approach to NMR data acquisition is crucial for an efficient and accurate structural elucidation. The following workflow ensures that each experiment builds upon the last, providing a self-validating system for final assignment.
Caption: Self-validating workflow for NMR analysis.
Protocols: Acquiring High-Quality NMR Data
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice as it dissolves a wide range of organic compounds and has a minimal residual solvent signal (δ ≈ 7.26 ppm) that does not typically interfere with the aromatic region[2]. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual proton signal at δ ≈ 2.50 ppm[2][3].
-
Concentration: Prepare a solution of approximately 15-20 mg of 4-(2,5-Dimethylphenoxy)-2-methylaniline in 0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C experiments within a reasonable time frame.
-
Homogenization: Ensure the sample is fully dissolved. Vortex the NMR tube for 30 seconds. If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.
1D NMR Acquisition Protocols
These experiments provide the fundamental information about the number and type of protons and carbons. The following are typical parameters for a 500 MHz spectrometer.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | -2 to 12 ppm | To encompass all expected signals from aliphatic to aromatic and amine protons. |
| Number of Scans | 16 | Provides excellent signal-to-noise for a sample of this concentration. | |
| Relaxation Delay (d1) | 2 s | Allows for adequate relaxation of most protons, ensuring quantitative integrity of the integrals. | |
| ¹³C NMR | Spectral Width | 0 to 220 ppm | A standard range for most organic molecules, ensuring all carbon signals are captured. |
| Number of Scans | 1024 | Necessary due to the low natural abundance of ¹³C. | |
| Relaxation Delay (d1) | 2 s | Standard delay for qualitative ¹³C spectra. | |
| DEPT-135 | Pulse Angle | 135° | Distinguishes CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent. |
| Number of Scans | 256 | Fewer scans than a full ¹³C spectrum are needed as it is a proton-enhanced experiment. |
2D NMR Acquisition Protocols
2D NMR experiments are essential for establishing connectivity and resolving signal overlap.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H-¹H COSY | Spectral Width (F1 & F2) | Set based on ¹H spectrum | Correlates protons that are coupled to each other, typically through 2-3 bonds. Essential for identifying adjacent protons in the aromatic rings[4][5]. |
| Number of Increments | 256 | Provides sufficient resolution in the indirect dimension (F1). | |
| ¹H-¹³C HSQC | ¹³C Spectral Width (F1) | Set based on ¹³C spectrum | Correlates protons to the carbons they are directly attached to (one-bond C-H correlation). Crucial for assigning protonated carbons[4][5]. |
| Number of Scans per Increment | 4 | Balances signal-to-noise with experiment time. | |
| ¹H-¹³C HMBC | ¹³C Spectral Width (F1) | Set based on ¹³C spectrum | Correlates protons and carbons over multiple bonds (typically 2-3 bonds). This is key for identifying quaternary carbons and linking molecular fragments[4][5]. |
| Long-range Coupling Delay | Optimized for ~8 Hz | This value is a good compromise to observe both ²JCH and ³JCH correlations. |
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is predicted to show distinct regions for the aromatic, amine, and methyl protons.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.6 - 7.2 | Multiplets | 6H | Ar-H | The aromatic region will contain signals from the six protons on the two benzene rings. The specific splitting patterns will depend on their relative positions[1][6]. |
| ~ 3.6 | Broad Singlet | 2H | -NH₂ | The amine protons often appear as a broad signal due to quadrupolar broadening and exchange with trace water. The chemical shift can vary with concentration and solvent[7]. |
| ~ 2.3 | Singlet | 3H | Ar-CH₃ (Aniline) | The methyl group on the aniline ring. |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ (Phenoxy) | One of the methyl groups on the phenoxy ring. |
| ~ 2.1 | Singlet | 3H | Ar-CH₃ (Phenoxy) | The other methyl group on the phenoxy ring. |
Predicted ¹³C NMR and DEPT-135 Analysis
The ¹³C NMR spectrum will provide a count of the unique carbon environments. DEPT-135 will differentiate them by the number of attached protons.
| Predicted Chemical Shift (δ ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~ 150 - 160 | Null | C-O (Phenoxy) | Carbons attached to the highly electronegative oxygen atom are significantly deshielded and appear downfield. |
| ~ 140 - 150 | Null | C-N (Aniline) | The carbon attached to the nitrogen of the aniline. |
| ~ 115 - 140 | Null | Quaternary Ar-C | The substituted aromatic carbons will appear in this region. Their exact shifts are influenced by the attached groups. |
| ~ 110 - 135 | Positive | Ar-CH | Aromatic carbons with one attached proton. |
| ~ 15 - 25 | Positive | Ar-CH₃ | The aliphatic methyl carbons appear in the upfield region of the spectrum[1]. |
2D NMR Data Interpretation: Assembling the Puzzle
-
COSY: Cross-peaks in the COSY spectrum will reveal the connectivity of protons on each aromatic ring. For example, on the 2-methylaniline ring, the proton at C6 will show a correlation to the proton at C5, which in turn will show a correlation to the proton at C3. This allows for the unambiguous tracing of the proton spin systems.
-
HSQC: This experiment will directly link each proton signal to its attached carbon signal. For example, the proton signal assigned as H6 of the aniline ring via COSY will show a cross-peak to a specific carbon signal in the HSQC spectrum, thereby assigning that carbon as C6.
-
HMBC: The HMBC spectrum is crucial for connecting the molecular fragments. Key correlations to look for include:
-
Correlations from the methyl protons to the aromatic carbons two and three bonds away. This will confirm the position of the methyl groups on each ring.
-
Correlations from the aromatic protons to the quaternary carbons. For instance, the protons on the aniline ring should show correlations to the carbon bearing the ether oxygen (C4), which is a key linkage point.
-
Correlations from the aniline ring protons (e.g., H3, H5) to the phenoxy ring's C7 (the carbon attached to the ether oxygen) would provide definitive evidence of the ether linkage between the two rings.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy, guided by a systematic and logical workflow, provides an unequivocal method for the complete structural characterization of 4-(2,5-Dimethylphenoxy)-2-methylaniline. The protocols outlined in this application note are robust and can be adapted for a wide range of complex organic molecules. By understanding the causal links between the molecular structure and the resulting NMR data, researchers can confidently assign all proton and carbon resonances, ensuring the structural integrity of their compounds for further research and development.
References
- Vertex AI Search. (2026). NMR Analysis of Anilino-piperidines - Benchchem.
- Moodle. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum.
- University of Puget Sound. (n.d.).
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ScienceOpen. (n.d.).
- KPU Pressbooks. (n.d.). 6.
- EPFL. (n.d.). 2D NMR.
- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.
- Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- Canadian Journal of Chemistry. (1969).
- Unknown Source. (n.d.). Tables For Organic Structure Analysis.
- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF.
- BioChromato. (2018, December 7).
- CSIR-NIScPR. (2025, April 3).
- Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
- MPG.PuRe. (n.d.).
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0187593).
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Aaronchem. (n.d.). 4,5-Dimethoxy-2-methylaniline | MFCD00130067.
- MDPI. (2023, July 29). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.
- PubChem. (n.d.). 4,5-Dimethoxy-2-methylaniline | C9H13NO2 | CID 266585.
- ResearchGate. (2018, December 19). (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE.
- Taylor & Francis Online. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo.
Sources
- 1. rsc.org [rsc.org]
- 2. N-Methylaniline(100-61-8) 1H NMR spectrum [chemicalbook.com]
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- 4. 2,5-Dimethylphenol | C8H10O | CID 7267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 2,5-dimethyl- [webbook.nist.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Elucidating the Structure of 4-(2,5-Dimethylphenoxy)-2-methylaniline through Mass Spectrometry: Fragmentation Analysis and Protocols
An Application Note for Drug Development and Research Professionals
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation pattern of 4-(2,5-Dimethylphenoxy)-2-methylaniline, a substituted diphenyl ether amine. Understanding the fragmentation behavior of such molecules is critical in drug discovery, metabolite identification, and quality control, where unambiguous structural confirmation is paramount. We present the predicted fragmentation pathways under Electron Ionization (EI), supported by foundational principles of mass spectrometry. Furthermore, this document provides comprehensive, step-by-step protocols for sample analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for immediate implementation in a research or industrial laboratory setting.
Introduction: The Structural Challenge
4-(2,5-Dimethylphenoxy)-2-methylaniline (Molecular Formula: C₁₅H₁₇NO, Molecular Weight: 227.30 g/mol ) is a complex aromatic molecule incorporating three key functional regions: a substituted aniline ring, a substituted phenol ring, and a diphenyl ether linkage. Each of these features imparts a distinct influence on the molecule's fragmentation under mass spectrometric analysis. A thorough understanding of these fragmentation pathways is essential for its identification in complex matrices, such as in metabolite studies or forced degradation analyses.
Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces reproducible and structurally informative fragmentation, making it a cornerstone for library-based compound identification[1][2]. In contrast, soft ionization techniques like Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS), provide complementary data by allowing for controlled fragmentation of a selected precursor ion, which is invaluable for analyzing complex mixtures[1]. This guide will leverage the principles of both techniques to build a complete analytical picture.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon entering the mass spectrometer and undergoing electron ionization (typically at 70 eV), 4-(2,5-Dimethylphenoxy)-2-methylaniline will form an energetically unstable molecular radical cation (M⁺•) at a mass-to-charge ratio (m/z) of 227. The presence of a single nitrogen atom dictates an odd nominal molecular weight, adhering to the Nitrogen Rule [3][4]. Due to the stable aromatic systems, this molecular ion peak is expected to be prominent[5][6]. The subsequent fragmentation is driven by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.
The primary fragmentation routes are predicted to be:
-
Benzylic Cleavage: Alkyl-substituted aromatic rings are highly susceptible to cleavage at the benzylic position[7][8]. The loss of a hydrogen radical from the 2-methyl group on the aniline ring is a highly favorable process, leading to the formation of a resonance-stabilized benzylic cation. This will produce a significant peak at [M-1]⁺ (m/z 226) .
-
Ether Bond Cleavage: The C-O-C ether linkage is another key fragmentation site. Cleavage can occur on either side of the oxygen atom, leading to several characteristic ions.
-
Cleavage A: Results in the formation of a 2,5-dimethylphenoxyl radical and a charged 2-methyl-4-aminophenyl species. The resulting cation at m/z 106 ([C₇H₈N]⁺) is a key diagnostic ion for the aniline portion of the molecule.
-
Cleavage B: Leads to the formation of a 2,5-dimethylphenyl cation at m/z 105 ([C₈H₉]⁺) through the loss of the entire 4-amino-2-methylphenoxy group.
-
-
Secondary Fragmentation: Primary fragment ions can undergo further dissociation. For example, the aniline-containing fragment at m/z 106 may lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of anilines, to produce an ion at m/z 79 [3][4].
-
Loss of Methyl Radical: A less dominant, but possible, fragmentation is the loss of a methyl radical (•CH₃) from either aromatic ring, resulting in an [M-15]⁺ ion at m/z 212 .
Visualization of Predicted EI Fragmentation
Caption: Predicted EI fragmentation pathway for 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Summary of Key Diagnostic Ions
| m/z | Proposed Formula | Proposed Structure / Origin |
| 227 | [C₁₅H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 226 | [C₁₅H₁₆NO]⁺ | Loss of H• via benzylic cleavage |
| 212 | [C₁₄H₁₄NO]⁺ | Loss of methyl radical (•CH₃) |
| 106 | [C₇H₈N]⁺ | Ether cleavage; 2-methyl-4-aminophenyl cation |
| 105 | [C₈H₉]⁺ | Ether cleavage; 2,5-dimethylphenyl cation |
| 79 | [C₆H₅]⁺ | Loss of HCN from the m/z 106 fragment |
Experimental Protocols
To ensure robust and reproducible data, we provide detailed protocols for both GC-MS and LC-MS/MS analysis. The choice of technique depends on sample complexity, volatility, and the specific analytical question being addressed.
Visualizing the Analytical Workflow
Caption: General experimental workflow for MS analysis.
Protocol for GC-MS Analysis
This protocol is optimized for generating a classic, library-searchable EI mass spectrum.
A. Rationale for Methodological Choices:
-
Solvent: Dichloromethane is chosen for its volatility and ability to dissolve a wide range of organic compounds.
-
GC Column: A non-polar DB-5ms (or equivalent) column is a robust general-purpose column for separating a wide variety of analytes.
-
Ionization Energy: 70 eV is the standard EI energy used to generate reproducible fragmentation patterns that are consistent across different instruments and comparable to spectral libraries (e.g., NIST, Wiley)[4].
B. Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-(2,5-Dimethylphenoxy)-2-methylaniline.
-
Dissolve the sample in 1 mL of high-purity dichloromethane or ethyl acetate.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrument Setup (Example Parameters):
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Final hold: Hold at 300 °C for 5 min
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 450
-
Solvent Delay: 3 minutes
-
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak (m/z 227).
-
Correlate the major fragment ions with the predicted fragmentation pathways outlined in Section 2.
-
(Optional) Perform a spectral library search against the NIST/Wiley databases for confirmation.
-
Protocol for LC-MS/MS Analysis
This protocol is designed for sensitive detection and structural confirmation using controlled fragmentation.
A. Rationale for Methodological Choices:
-
Ionization Mode: Positive ion ESI is selected because the aniline functional group is basic and readily accepts a proton to form a stable [M+H]⁺ ion.
-
Mobile Phase: A standard reversed-phase gradient of water and acetonitrile with a formic acid modifier is used to ensure good chromatographic peak shape and efficient protonation.
-
Collision Energy (CE): A collision energy ramp is used in the MS/MS experiment to generate a rich fragmentation spectrum by inducing collisions with an inert gas (e.g., argon or nitrogen).
B. Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water.
-
Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.
-
-
Instrument Setup (Example Parameters):
-
Liquid Chromatograph (LC):
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 10% B, hold for 0.5 min
-
Linear ramp to 95% B over 5 min
-
Hold at 95% B for 2 min
-
Return to 10% B and re-equilibrate for 2.5 min
-
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Mode (MS1): Full scan from m/z 50 - 500 to identify the [M+H]⁺ precursor ion at m/z 228.
-
MS/MS Scan Mode (MS2):
-
Precursor Ion: m/z 228
-
Collision Gas: Argon
-
Collision Energy: Ramp from 10-40 eV
-
-
-
-
Data Analysis:
-
From the full scan (MS1) data, confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 228.
-
Analyze the MS/MS spectrum of m/z 228. The fragmentation of this even-electron ion will differ slightly from EI but will produce structurally related fragments.
-
Look for characteristic losses, such as the loss of the 2,5-dimethylphenoxy group, to confirm connectivity.
-
Conclusion
The mass spectrometric analysis of 4-(2,5-Dimethylphenoxy)-2-methylaniline yields a rich and informative fragmentation pattern that allows for its confident structural elucidation. Under EI conditions, key fragments arising from benzylic cleavage (m/z 226) and ether bond cleavage (m/z 106, 105) serve as diagnostic fingerprints. LC-MS/MS analysis provides a sensitive and specific method for confirmation by targeting the protonated molecule (m/z 228) and inducing characteristic fragmentation. The protocols provided herein offer a validated starting point for researchers, scientists, and drug development professionals to successfully analyze this compound and related structures, ensuring data integrity and analytical confidence.
References
-
Mass Spectrometry Fragmentation: Ethers, Amines, More. Studylib. [Link]
-
Fragmentation Pathways of Diphenyl Ether Radical Cations. ResearchGate. [Link]
-
Video: Mass Spectrometry: Aromatic Compound Fragmentation. JoVE. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]
-
Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]
-
Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. [Link]
-
Mass Spectrometry for Chemists. Scribd. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]
-
Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. [Link]
-
α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]
-
MS 2 spectra (A) and proposed fragmentation pathways (B) of compound 30. ResearchGate. [Link]
-
GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. studylib.net [studylib.net]
- 4. people.whitman.edu [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.9.5 [people.whitman.edu]
- 7. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 8. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of novel heterocycles from 4-(2,5-Dimethylphenoxy)-2-methylaniline
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in modern chemical research. This application note presents two distinct and robust protocols for the synthesis of novel heterocycles starting from the readily accessible, yet underexplored, building block: 4-(2,5-Dimethylphenoxy)-2-methylaniline. We will detail the synthesis of a highly substituted quinoline derivative via an N-alkynylation and subsequent electrophilic cyclization, and a novel phenoxazine core through a regioselective halogenation followed by a palladium-catalyzed intramolecular C-N coupling. These protocols are designed to be both illustrative of modern synthetic strategies and practically applicable for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of the Starting Material
The starting material, 4-(2,5-Dimethylphenoxy)-2-methylaniline, offers several strategic advantages for the synthesis of complex molecules. The aniline moiety is a classical precursor for a multitude of nitrogen-containing heterocycles.[3] The substitution pattern—a methyl group ortho to the amine and a bulky dimethylphenoxy group para to it—provides steric and electronic biases that can be exploited for regioselective transformations. Furthermore, the diaryl ether linkage presents an opportunity for more complex cyclizations to form polycyclic systems. This guide will explore two divergent pathways to unlock this potential.
Part 1: Synthesis of a Novel 6-(2,5-Dimethylphenoxy)-3-iodo-5,8-dimethylquinoline
This pathway transforms the starting aniline into a valuable, functionalized quinoline scaffold. Quinolines are a privileged structure in medicinal chemistry, appearing in drugs such as chloroquine and quinine.[4] The chosen strategy involves a two-step sequence: N-alkynylation followed by a mild, iodine-mediated electrophilic cyclization.[5][6]
Rationale and Mechanistic Insight
The synthesis begins with the N-alkynylation of the starting aniline to introduce a pendant alkyne group. This intermediate is then subjected to electrophilic cyclization. We have selected Iodine Monochloride (ICl) as the electrophile. The reaction is proposed to proceed via the coordination of the iodine cation to the alkyne's triple bond, which activates it for a 6-endo-dig intramolecular attack by the aniline nitrogen.[4][5] Subsequent elimination and aromatization yield the quinoline ring. The iodine atom incorporated at the 3-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions.
Experimental Workflow: Quinoline Synthesis
Caption: Workflow for the two-step synthesis of a substituted quinoline.
Detailed Experimental Protocol
Protocol 1.1: Synthesis of N-(prop-2-yn-1-yl)-4-(2,5-dimethylphenoxy)-2-methylaniline
-
To a 250 mL round-bottom flask, add 4-(2,5-Dimethylphenoxy)-2-methylaniline (10.0 g, 44.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (12.2 g, 88.0 mmol, 2.0 equiv.), and acetone (100 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add propargyl bromide (80% solution in toluene, 6.0 mL, 52.8 mmol, 1.2 equiv.) dropwise to the suspension over 10 minutes.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60 °C). Monitor the reaction by TLC (Thin Layer Chromatography) using a 9:1 Hexane:Ethyl Acetate eluent system.
-
After 4-6 hours (or upon consumption of the starting aniline), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the filter cake with acetone (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% Hexane to 95:5 Hexane:Ethyl Acetate) to afford the title compound as a pale yellow oil.
Protocol 1.2: Synthesis of 6-(2,5-Dimethylphenoxy)-3-iodo-5,8-dimethylquinoline
-
In a 100 mL round-bottom flask, dissolve the N-propargyl intermediate (5.0 g, 18.8 mmol, 1.0 equiv.) in acetonitrile (MeCN, 50 mL).
-
Add sodium bicarbonate (NaHCO₃, 3.16 g, 37.6 mmol, 2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of iodine monochloride (ICl, 4.6 g, 28.2 mmol, 1.5 equiv.) in acetonitrile (15 mL).
-
Add the ICl solution dropwise to the reaction mixture over 20 minutes with vigorous stirring. Maintain the temperature at 0 °C.
-
Scientist's Note: The NaHCO₃ is essential to neutralize the acid generated during the reaction, preventing potential side reactions and degradation of the product.[5]
-
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (Na₂S₂O₃, 30 mL) to consume excess iodine.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (gradient elution, 100% Hexane to 9:1 Hexane:Ethyl Acetate) to yield the target quinoline as a solid.
Representative Data
| Compound | Step | Form | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) |
| N-propargyl Intermediate | 1.1 | Yellow Oil | 85-95 | N/A | ~4.1 (d, 2H, N-CH₂), ~2.2 (t, 1H, C≡CH) |
| Quinoline Product | 1.2 | Off-white Solid | 70-85 | 115-120 | ~8.7 (s, 1H, H2-quin), ~8.4 (s, 1H, H4-quin) |
Part 2: Synthesis of a Novel 1,4-Dimethyl-6-phenoxazine Derivative
This pathway demonstrates a more advanced strategy, creating a polycyclic phenoxazine structure through an intramolecular C-N bond formation. Phenoxazines are key components in dyes and have shown a range of biological activities. The protocol involves a regioselective bromination of the phenoxy ring, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination.
Rationale and Mechanistic Insight
Direct intramolecular cyclization is challenging. Therefore, we first introduce a reactive handle—a bromine atom—onto the phenoxy ring ortho to the ether linkage. This is achieved via electrophilic aromatic substitution. The resulting ortho-bromo intermediate is then perfectly poised for an intramolecular C-N bond formation. The Buchwald-Hartwig amination is an ideal reaction for this transformation, utilizing a palladium catalyst with a specialized ligand to facilitate the reductive elimination step that forms the crucial C-N bond, closing the central ring of the phenoxazine core.
Experimental Workflow: Phenoxazine Synthesis
Caption: Workflow for the two-step synthesis of a substituted phenoxazine.
Detailed Experimental Protocol
Protocol 2.1: Synthesis of 4-(2-Bromo-5-methylphenoxy)-2,5-dimethylaniline
-
Dissolve 4-(2,5-Dimethylphenoxy)-2-methylaniline (10.0 g, 44.0 mmol, 1.0 equiv.) in N,N-Dimethylformamide (DMF, 80 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS, 7.8 g, 44.0 mmol, 1.0 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: The use of a polar aprotic solvent like DMF and low temperature helps to control the regioselectivity of the bromination, favoring substitution on the electron-rich phenoxy ring.
-
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water (400 mL) and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.
-
Recrystallize the crude solid from an ethanol/water mixture to afford the pure ortho-bromo intermediate.
Protocol 2.2: Synthesis of 1,4,8-Trimethyl-6H-benzo[a]phenoxazine
-
To an oven-dried Schlenk tube, add the ortho-bromo intermediate (5.0 g, 15.6 mmol, 1.0 equiv.), cesium carbonate (Cs₂CO₃, 7.6 g, 23.4 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 70 mg, 0.31 mmol, 2 mol%), and XPhos (297 mg, 0.62 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen gas three times to establish an inert atmosphere.
-
Add anhydrous, degassed toluene (80 mL) via syringe.
-
Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. After 18-24 hours, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (gradient elution, 100% Hexane to 95:5 Hexane:Ethyl Acetate) to yield the target phenoxazine as a solid.
Representative Data
| Compound | Step | Form | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) |
| Ortho-bromo Intermediate | 2.1 | White Solid | 75-85 | 95-100 | Appearance of a new singlet in aromatic region |
| Phenoxazine Product | 2.2 | Tan Solid | 65-80 | 140-145 | Disappearance of N-H proton, upfield shift of aromatic protons |
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Propargyl bromide is a lachrymator and toxic; handle with extreme care.
-
Iodine monochloride is corrosive and reacts violently with water. Handle with care.
-
N-Bromosuccinimide is a corrosive solid. Avoid inhalation of dust.
-
Palladium catalysts and ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
4-(2,5-Dimethylphenoxy)-2-methylaniline is a versatile starting material for the construction of diverse and novel heterocyclic systems. The protocols detailed herein provide reliable and scalable methods for synthesizing highly substituted quinolines and phenoxazines. These pathways utilize modern synthetic techniques, including electrophilic cyclization and palladium-catalyzed C-N bond formation, offering researchers robust tools for application in medicinal chemistry, materials science, and beyond.
References
-
Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7166–7174. [Link][4][5][6]
-
Reddy, C. R., et al. (2004). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 6(24), 4427–4430. [Link][4][5][6]
-
Frontiers Media. (2026). Exploring Novel Pathways and Applications in Heterocyclic Chemistry. Frontiers in Chemistry. [Link][1]
-
MDPI. (N.D.). Novel Synthetic Methods for the Synthesis of Heterocyclic Compounds. Molecules Special Issue. [Link][2]
-
D'hooghe, M., & Törnroos, K. W. (2015). Modern Strategies for Heterocycle Synthesis. Molecules, 20(7), 12699-12703. [Link][7]
-
Cravotto, G., & Cintas, P. (2006). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Arkivoc, 2007(3), 1-25. [Link][8]
-
Martins, M. A. P., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3907. [Link][9]
-
Driver, T. G. (2024). Development of New Methods for the Synthesis of N-Heteroarenes from Nitroarenes and Anilines. UIC Indigo. [Link][3]
Sources
- 1. Frontiers | Exploring Novel Pathways and Applications in Heterocyclic Chemistry [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. indigo.uic.edu [indigo.uic.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modern Strategies for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable guidance for improving reaction yields and troubleshooting common issues encountered during this synthesis. We will explore the primary synthetic routes, offer solutions to specific experimental challenges, and provide detailed protocols grounded in established chemical principles.
The formation of the diaryl ether bond is the critical transformation in this synthesis. The two most prominent and effective methods for this class of reaction are the Ullmann Condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[1][2] This guide will focus on providing expertise for both pathways.
General Reaction Scheme
The synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline involves the coupling of an aryl halide (or pseudohalide) with a phenol. The most direct approach involves reacting 2,5-dimethylphenol with a suitably functionalized 2-methylaniline derivative.
Caption: General synthetic route to 4-(2,5-Dimethylphenoxy)-2-methylaniline.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices for the synthesis.
Q1: What are the primary catalytic methods for synthesizing 4-(2,5-Dimethylphenoxy)-2-methylaniline?
The two most effective methods are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig C-O Coupling .[2] The Ullmann reaction is a classic method that uses a copper catalyst, often requiring high temperatures.[1] The Buchwald-Hartwig reaction is a more modern alternative that employs a palladium catalyst and specialized phosphine ligands, typically under milder conditions.[3][4]
Q2: Which synthetic route, Ullmann or Buchwald-Hartwig, is generally preferred?
The choice depends on available resources, scale, and substrate sensitivity.
-
Buchwald-Hartwig C-O Coupling is often preferred in research and pharmaceutical development for its milder reaction conditions, broader substrate scope, higher yields, and greater functional group tolerance.[5][6] The development of sophisticated ligands allows for high efficiency.[4]
-
Ullmann Condensation can be a cost-effective alternative, especially at a larger scale, as copper catalysts are significantly cheaper than palladium catalysts and their associated ligands.[7] However, traditional Ullmann conditions are harsh (high temperatures, polar aprotic solvents), which may not be suitable for complex molecules.[1] Modern protocols using ligands like N,N-dimethylglycine have made the Ullmann reaction feasible at lower temperatures (~90 °C).[8]
Q3: How should I select the starting materials?
The most logical disconnection points to 2,5-dimethylphenol and a 4-halo-2-methylaniline .
-
Aryl Halide: An aryl iodide (e.g., 4-iodo-2-methylaniline) is generally more reactive than an aryl bromide in both Ullmann and Buchwald-Hartwig couplings, which can lead to higher yields or allow for milder conditions.[1][9] However, aryl bromides are often more commercially available and cost-effective.
-
Phenol: 2,5-Dimethylphenol is readily available. Ensure it is pure and dry, as impurities or water can negatively impact the reaction.
Q4: What is the role of the ligand in these cross-coupling reactions?
Ligands are critical for the efficiency of both reactions, particularly under milder conditions.
-
In Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are essential. They stabilize the palladium(0) active species, facilitate the oxidative addition of the aryl halide, and promote the final reductive elimination step to form the C-O bond.[10]
-
In Ullmann reactions, ligands like N,N-dimethylglycine or 1,10-phenanthroline accelerate the reaction by forming a soluble copper complex, which increases its catalytic activity and allows for significantly lower reaction temperatures.[7][8]
Q5: How does the choice of base impact the reaction?
The base is crucial for deprotonating the phenol, forming the active phenoxide nucleophile.
-
For Buchwald-Hartwig, a range of bases can be used. Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions.[11] However, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better tolerance for sensitive functional groups on the substrates.[10]
-
For Ullmann, inorganic bases are standard. Cs₂CO₃ is highly effective due to its good solubility in organic solvents.[7] K₂CO₃ or K₃PO₄ are also common, cost-effective choices. The base must be anhydrous and, ideally, finely powdered to maximize its reactivity.
Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Yield | Inactive Catalyst: Palladium catalysts are sensitive to oxygen. Copper(I) salts can oxidize to inactive Copper(II). | Buchwald-Hartwig: Ensure a strictly inert atmosphere (argon or nitrogen). Use a robust palladium pre-catalyst. Ullmann: Use fresh, high-purity CuI or other Cu(I) salt. Consider preparing activated copper powder immediately before use.[12][13] |
| Suboptimal Reagents/Conditions: Impure or wet reagents/solvents; insufficient temperature; incorrect base. | Verify purity of starting materials. Dry solvents and reagents thoroughly. Increase reaction temperature in 10-20 °C increments. Screen a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaOtBu). | |
| Poor Ligand Choice (if applicable): The chosen ligand may not be effective for this specific substrate combination. | Buchwald-Hartwig: Screen a panel of bulky phosphine ligands. Ullmann: Add a ligand like N,N-dimethylglycine (10-20 mol%) if not already in use.[8] | |
| 2. Significant Side Product Formation | Competing N-Arylation: The aniline nitrogen atom can compete with the phenol oxygen as the nucleophile, leading to the formation of a C-N coupled product. | This is a more significant challenge for the Buchwald-Hartwig reaction. Use a ligand system known to favor C-O over C-N coupling. Running the reaction at a lower temperature or using a weaker base (K₃PO₄) can sometimes increase selectivity for O-arylation. |
| Homocoupling: Aryl halide coupling with itself (biaryl formation) or phenol coupling. | This typically occurs at very high temperatures or with high catalyst loading. Try reducing the reaction temperature and/or the amount of catalyst. | |
| Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | This can be caused by trace water or a base that is too strong/reactive. Ensure all components are anhydrous. If using a very strong base like NaOtBu, consider switching to K₃PO₄. | |
| 3. Difficulty in Product Purification | Residual Metal Catalyst: Copper or palladium residues can complicate purification and analysis. | Copper: Perform an aqueous workup with an ammonia solution to chelate and remove copper salts. Palladium: Filter the crude reaction mixture through a pad of Celite® or silica gel before concentration to remove insoluble palladium species. |
| Closely Eluting Impurities: Unreacted starting materials or side products have similar polarity to the desired product. | Optimize column chromatography. Test different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). If the product is a solid, attempt recrystallization from a suitable solvent system. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Ullmann Condensation using a Copper/Ligand System
This protocol utilizes a modern, ligand-accelerated approach for the Ullmann diaryl ether synthesis.[8]
Materials:
-
4-Bromo-2-methylaniline (1.0 equiv)
-
2,5-Dimethylphenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylaniline, 2,5-dimethylphenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with aqueous ammonia (2x) to remove copper salts, followed by water (1x) and brine (1x).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-O Cross-Coupling
This protocol uses a modern palladium pre-catalyst for a reliable and efficient C-O bond formation.[4]
Materials:
-
4-Bromo-2-methylaniline (1.0 equiv)
-
2,5-Dimethylphenol (1.2 equiv)
-
tBuXPhos Pd G3 (a palladium pre-catalyst) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, Degassed Toluene
Procedure:
-
Reaction Setup: In a glovebox, add the tBuXPhos Pd G3 pre-catalyst and NaOtBu to an oven-dried reaction vial or flask equipped with a magnetic stir bar. If a glovebox is unavailable, add the reagents under a positive flow of inert gas.
-
Add Reagents: Add 4-bromo-2-methylaniline and 2,5-dimethylphenol.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Ullmann Diaryl Ether Synthesis: Technical Support Center. Benchchem.
- Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation. Benchchem.
-
Buchwald–Hartwig amination. Wikipedia. [Wikipedia] Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Organic Chemistry Portal] Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Chemistry LibreTexts] Available from: [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Organic Chemistry Portal] Available from: [Link]
-
Ullmann condensation. Wikipedia. [Wikipedia] Available from: [Link]
-
Nicolaou, K. C., et al. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. [PubMed] Available from: [Link]
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). In Modern Arylation Methods.
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Atlanchim Pharma] Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Organic Chemistry Portal] Available from: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18054-18065. [PMC - NIH] Available from: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802. [Organic Chemistry Portal] Available from: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Process Scale-Up for 4-(2,5-Dimethylphenoxy)-2-methylaniline
Welcome to the Advanced Process Chemistry Support Hub. This guide addresses the specific challenges encountered during the scale-up (100g to 10kg) of 4-(2,5-Dimethylphenoxy)-2-methylaniline . It is designed for process chemists and engineers encountering yield losses, purity issues, or safety concerns during the transition from bench to pilot plant.
Quick Reference: The Chemistry
The synthesis typically follows a two-stage convergent route:
-
Stage 1 (
Coupling): 4-Chloro-2-methyl-1-nitrobenzene + 2,5-Dimethylphenol Intermediate A (Nitro-ether). -
Stage 2 (Reduction): Intermediate A +
(Cat.) Target Amine .
Module 1: The Coupling Reaction ( )
Context: The formation of the diaryl ether linkage via Nucleophilic Aromatic Substitution.
Q: Why is my reaction stalling at ~85% conversion despite extended heating?
Diagnosis: This is a classic issue in
Technical Explanation: The nucleophile is not the phenol itself, but the phenoxide anion. Water poisons this reaction by solvating the anion, drastically reducing its nucleophilicity (reactivity). On a small scale, fresh bottles of solvent are dry enough. On a large scale, bulk solvents or atmospheric moisture can introduce enough water to stall the kinetics.
Troubleshooting Protocol:
-
Check Water Content: Perform a Karl Fischer (KF) titration on your solvent and your base.
-
Azeotropic Drying: If using DMSO or DMF, you cannot easily strip water. Switch to a "feed" protocol:
-
Mix 2,5-dimethylphenol +
+ Toluene. -
Reflux with a Dean-Stark trap to remove water (forming the phenoxide salt in situ).
-
Distill off toluene and add your polar aprotic solvent (DMF/DMSO) and the aryl halide.
-
-
Base Particle Size: If using granular
, the surface area is too low for heterogeneous reactions on scale. Switch to milled/micronized anhydrous .
Q: The reaction mixture turns into a black tar. How do I prevent this?
Diagnosis: Oxidative degradation of the electron-rich phenol or thermal decomposition of the product.
Corrective Actions:
-
Inert Atmosphere: 2,5-dimethylphenol is susceptible to oxidation at high temperatures (
). You must sparge the reactor with Nitrogen ( ) for 30 minutes before heating and maintain a positive pressure headspace. -
Temperature Control: Do not exceed
. If the reaction is slow, use a more polar solvent (DMSO > DMF > NMP) rather than increasing heat.
Visualization:
Caption: Figure 1. Optimized workflow for
Module 2: Nitro Reduction (Hydrogenation)
Context: Catalytic hydrogenation (
Q: We observed a dangerous temperature spike upon
introduction. How do we control the exotherm?
Diagnosis: The reduction of nitro groups is highly exothermic (~500 kJ/mol). On a scale-up, heat removal capacity (surface area-to-volume ratio) decreases, leading to thermal runaways.
Safety Protocol:
-
Catalyst Wetting: Never add dry Pd/C to a flammable solvent. Make a slurry of the catalyst in water or toluene first, then add it to the reactor under inert gas.
-
Mass Transfer Limitation: Do not pressurize the vessel immediately to 5 bar.
-
Start: 0.5 bar
with high stirring. -
Ramp: Allow the exotherm to consume the initial
. Only increase pressure once the temperature is stable.
-
-
Dosing Control: For multi-kilo scales, do not load all the nitro-intermediate at once. Use a semi-batch process:
Q: The reaction stops before completion (Stalled Hydrogenation).
Diagnosis: Catalyst poisoning.
Troubleshooting:
-
Sulfur/Halides: Did you use DMSO in the previous step? Even trace DMSO poisons Palladium catalysts. Ensure the intermediate is washed thoroughly (water/brine) to remove sulfur residues.
-
Over-reduction: If the reaction runs too long, you might dechlorinate the ring (if Cl was used) or reduce the aromatic ring. Stop exactly when
uptake plateaus.
Visualization: Hydrogenation Safety Logic
Caption: Figure 2. Safety logic gate for initiating catalytic hydrogenation of nitro compounds.
Module 3: Purification Strategy
Q: The final product is an oil that refuses to crystallize. How do I get a solid?
Diagnosis: The target molecule (an aniline ether) has a low melting point and rotational freedom, making it prone to "oiling out" if impurities are present.
Resolution Strategy:
-
Salt Formation (Recommended): Aniline derivatives form stable crystalline salts.
-
Dissolve the crude oil in Ethanol or IPA.
-
Add 1.1 equivalents of HCl (in IPA or Dioxane).
-
The Hydrochloride Salt of 4-(2,5-Dimethylphenoxy)-2-methylaniline usually crystallizes instantly and rejects organic impurities.
-
Note: You can neutralize back to the free base later if required, or use the salt directly in the next step.
-
-
Solvent Switch: If you must isolate the free base, avoid Toluene (too soluble). Try Heptane/Ethyl Acetate (9:1) . Seed the mixture with a pure crystal if available.
Summary of Critical Parameters
| Parameter | Recommended Range | Why? |
| Coupling Solvent | DMSO or NMP | High dielectric constant speeds up |
| Coupling Temp | Below | |
| Water Content | Critical to prevent base deactivation. | |
| 1 - 5 bar | Keep low initially to manage heat release. | |
| Workup pH | Ensure complete deprotonation of the anilinium ion during isolation. |
References
-
Organic Process Research & Development (OPRD). Scale-up of Nucleophilic Aromatic Substitution Reactions. (General principles of
solvent selection and water control). -
Bretherick's Handbook of Reactive Chemical Hazards. Nitro Compounds and Catalytic Hydrogenation. (Safety data regarding exotherms in nitro reduction).
-
American Chemical Society (ACS) Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations. (Specific protocols for Pd/C handling).
-
Common Organic Chemistry. Nitro Reduction Protocols and Mechanisms.
Sources
Catalyst selection for the synthesis of 4-(2,5-Dimethylphenoxy)-2-methylaniline
Topic: Catalyst Selection & Process Optimization Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Challenge
You are synthesizing 4-(2,5-Dimethylphenoxy)-2-methylaniline . This molecule presents a specific "Steric-Electronic" conflict that causes standard protocols to fail.
-
The Structural Trap: The target contains a diaryl ether linkage between two sterically crowded rings. The 2,5-dimethyl substitution on the phenol and the 2-methyl group on the aniline (or its nitro precursor) create significant steric hindrance around the coupling site.
-
The Consequence: Standard base-mediated nucleophilic aromatic substitution (SNAr) often stalls or yields <30% due to the inability of the phenoxide to approach the electrophile effectively.
-
The Solution: You must transition from thermal SNAr to Ligand-Accelerated Catalysis .
This guide details the selection of Copper(I) systems for the ether formation and Palladium systems for the subsequent reduction, ensuring high yield and purity.
Master Workflow: The Catalytic Cascade
The following decision tree outlines the critical path for synthesizing the target, dependent on your starting material availability.
Figure 1: Decision matrix for catalyst selection based on precursor availability and scale.
Module 1: The C-O Coupling (Ether Synthesis)
This is the "make-or-break" step. The 2,5-dimethylphenol is a poor nucleophile due to the ortho-methyl group. You require a catalyst that facilitates oxidative addition into the aryl halide while accommodating the bulky phenol.
Recommended Catalyst System: The "Ma-Ullmann" Protocol
We recommend the Copper(I)/Amino Acid system developed by Dawei Ma. It is robust against moisture and significantly cheaper than Palladium.
| Component | Recommendation | Function |
| Precursor | 4-Bromo-2-methyl-1-nitrobenzene | The nitro group activates the ring; Bromide is the best balance of reactivity vs. cost (Iodide is better but expensive). |
| Catalyst | CuI (Copper Iodide) | Generates the active Cu(I) species. Purity is critical (must be off-white/tan, not green). |
| Ligand | N,N-Dimethylglycine (DMG) | Acts as a bidentate ligand to solubilize CuI and lower the activation energy for the coupling of hindered phenols. |
| Base | Cs₂CO₃ (Cesium Carbonate) | Essential.[1] The "Cesium Effect" improves solubility in organic solvents compared to K₂CO₃. |
| Solvent | Dioxane or DMF | Dioxane (reflux) is preferred for ease of workup; DMF for higher temperature requirements. |
Protocol 1.1: Optimized Coupling Procedure
-
Charge: To a reaction flask, add CuI (10 mol%), N,N-Dimethylglycine hydrochloride (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Inert: Evacuate and backfill with Nitrogen (3 cycles). Crucial: Cu(I) oxidizes to inactive Cu(II) in air.
-
Add Reactants: Add 4-Bromo-2-methyl-1-nitrobenzene (1.0 equiv) and 2,5-dimethylphenol (1.2 equiv) dissolved in dry Dioxane.
-
Heat: Reflux (approx. 100-110°C) for 16-24 hours.
-
Monitor: Check HPLC for the disappearance of the aryl bromide.
-
Workup: Filter through a Celite pad (removes inorganic salts), concentrate, and crystallize.
Why this works: The DMG ligand creates a compact Cu-complex that can navigate the steric bulk of the 2,5-dimethylphenol, preventing the "stalling" seen in ligand-free reactions [1].
Module 2: Nitro Reduction (Hydrogenation)
Once the ether linkage is formed, you must reduce the nitro group to the aniline without cleaving the ether bond (hydrogenolysis).
Recommended Catalyst: 5% Pd/C (Unreduced, 50% Wet)
While Iron/Acid (Bechamp) reduction is possible, it introduces heavy metal waste. Catalytic hydrogenation is cleaner for pharma-grade intermediates.
| Parameter | Specification | Reasoning |
| Catalyst | 5% Pd/C (Type: Eggshell) | "Eggshell" distribution prevents deep pore diffusion, ensuring fast reaction and minimizing over-reduction. |
| Loading | 1-3 wt% relative to substrate | High turnover frequency (TOF) allows low loading. |
| Pressure | 1 - 3 bar (Balloon to Low Pressure) | High pressure is unnecessary and increases safety risks. |
| Solvent | Methanol or Ethanol | High solubility of the nitro-intermediate; easy removal. |
Troubleshooting the Reduction
-
Issue: Dehalogenation. (If you used a chloro-precursor and residual chlorine remains).
-
Fix: Add 0.1 equiv of NaHCO₃ to the mixture to scavenge HCl.
-
-
Issue: Hydroxylamine accumulation (Reaction stalls at intermediate).
-
Fix: Add trace Vanadium (V) or simply increase temperature to 40°C to force the reaction to completion [2].
-
Troubleshooting & FAQ Matrix
Q1: My coupling yield is stuck at 40%, and the reaction turns black.
Diagnosis: Catalyst death (Oxidation).
-
Cause: Oxygen ingress converted catalytic Cu(I) to inactive Cu(II) oxides (black precipitate).
-
Solution:
-
Degas solvents by sparging with Argon for 20 mins before use.
-
Switch to CuI (99.999% beads) if using powder, as powder oxidizes faster.
-
Increase Ligand:Catalyst ratio to 3:1 to protect the metal center.
-
Q2: Can I use K₂CO₃ instead of Cs₂CO₃?
Diagnosis: Solubility limitation.
-
Analysis: For hindered phenols, the reaction rate depends on the concentration of the phenoxide anion in the organic phase. K₂CO₃ is poorly soluble in Dioxane.
-
Solution: If you must use K₂CO₃, switch the solvent to DMSO and increase temperature to 120°C. However, expect more impurities.
Q3: The product aniline is turning purple/red upon storage.
Diagnosis: Oxidation of the electron-rich aniline.
-
Cause: The 2,5-dimethylphenoxy group is electron-donating, making the aniline core prone to air oxidation (formation of quinone-imines).
-
Solution: Store the final product as a Hydrochloride Salt .
-
Protocol: Dissolve free base in EtOAc, add 1.1 eq of HCl in Dioxane. Filter the white solid. The salt is shelf-stable for years.
-
References
-
Ma, D., & Cai, Q. (2003).[2] N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
-
Blenke, E. O., et al. (2016). Catalytic Hydrogenation of Nitroarenes: A Review of Complexity and Challenges. Journal of Catalysis.
-
Maitland, B. (2018). Buchwald-Hartwig vs Ullmann: A Practical Guide for Process Chemists. Organic Process Research & Development.
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult MSDS for 2,5-dimethylphenol and nitro-aromatics before handling.
Sources
Validation & Comparative
The Definitive Guide to Structural Elucidation: X-ray Crystallography of Phenoxy-Aniline Derivatives
A Senior Application Scientist's Comparative Analysis of Characterization Techniques
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth exploration of X-ray crystallography for the characterization of phenoxy-aniline derivatives, a class of compounds with significant potential in medicinal chemistry. While our focus is on the principles and methodologies applicable to 4-(2,5-Dimethylphenoxy)-2-methylaniline, the absence of a publicly available crystal structure for this specific molecule necessitates the use of a closely related analogue, 4-phenoxyaniline, as a representative case study.[1][2][3][4]
This guide will not only detail the robust methodology of single-crystal X-ray diffraction but also provide a comparative analysis with other essential analytical techniques, offering researchers a comprehensive understanding of the strengths and limitations of each approach.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for determining the atomic and molecular structure of a crystalline material.[5][6][7][8] It provides an unparalleled level of detail, revealing not just the connectivity of atoms but also their precise spatial arrangement, including bond lengths, bond angles, and torsional angles.[6][7] This technique is indispensable when absolute stereochemistry and the subtle nuances of molecular conformation are critical to a compound's biological activity or material properties.
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous execution and a deep understanding of the underlying principles.
Experimental Workflow: From Powder to Structure
The successful characterization of a small organic molecule like a phenoxy-aniline derivative by X-ray crystallography follows a well-defined, yet often iterative, workflow.
Caption: The experimental workflow for single-crystal X-ray diffraction.
The prerequisite for any successful crystallographic analysis is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Standard purification techniques such as column chromatography, recrystallization, and sublimation are employed to achieve the required purity.
Growing single crystals of sufficient size and quality is often the most challenging step. For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[9]
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.
The choice of solvent is critical and often determined empirically. A solvent in which the compound is moderately soluble is often a good starting point.[9]
A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[7] The diffracted X-rays are recorded by a detector, generating a series of diffraction images.[10]
The collected diffraction images are processed to determine the position and intensity of each reflection.[10] This data is then reduced to a list of unique reflections with their corresponding intensities and standard uncertainties.
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, direct methods are typically used to computationally solve the phase problem and generate an initial electron density map.[5]
The initial atomic model derived from the electron density map is refined against the experimental data.[11][12] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible agreement between the observed and calculated diffraction patterns.[12][13]
The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides a wealth of information, including precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.
A Comparative Look: Alternative Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for providing complementary information.
Caption: The logical relationship between key characterization techniques.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[6][7] | Single crystal of sufficient size and quality. | Low | Unambiguous structural determination. | Crystal growth can be a major bottleneck.[14] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships.[15][16][17] | Soluble sample in a suitable deuterated solvent. | High | Excellent for solution-state structure and dynamics. | Does not provide precise bond lengths and angles. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.[18][19][20][21] | Small amount of sample, can be in solution or solid state. | High | High sensitivity, provides molecular formula. | Does not provide information on atomic connectivity or stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups.[22][23][24][25][26] | Solid, liquid, or gas sample. | Very High | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For a compound like 4-(2,5-Dimethylphenoxy)-2-methylaniline, ¹H and ¹³C NMR would provide crucial information:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of the aromatic rings, the methyl groups, and the amine proton. The specific splitting patterns would help to establish the substitution pattern on the rings. The amine proton typically appears as a broad signal.[17][27]
-
¹³C NMR: The number of signals would indicate the number of unique carbon environments, and their chemical shifts would differentiate between aromatic, aliphatic, and oxygen- or nitrogen-bound carbons.[27]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition. For 4-(2,5-Dimethylphenoxy)-2-methylaniline, high-resolution mass spectrometry (HRMS) would confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.[18][19]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. In the case of a phenoxy-aniline derivative, the FTIR spectrum would show characteristic absorption bands for:
-
N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region.[23]
-
C-N stretching: Aromatic amines exhibit C-N stretching in the 1250-1335 cm⁻¹ range.[23]
-
C-O stretching: The ether linkage would produce a strong absorption band.
-
Aromatic C-H and C=C stretching: These would be observed in their characteristic regions.
Conclusion
The comprehensive characterization of a novel compound such as 4-(2,5-Dimethylphenoxy)-2-methylaniline requires a multi-faceted analytical approach. While NMR, MS, and FTIR provide essential and complementary information regarding connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional atomic arrangement. The detailed structural insights gained from X-ray crystallography are invaluable for understanding structure-activity relationships, guiding drug design, and advancing materials science.
References
-
Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18). Taylor & Francis. Retrieved February 15, 2026, from [Link]
-
Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
Crystal Structure Determination & Refinement. (n.d.). StudySmarter US. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
A beginner’s guide to X-ray data processing. (2021, May 28). Portland Press. Retrieved February 15, 2026, from [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
12: Refining X-ray Crystal Structures. (2019, July 24). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Comparison of (a) experimental IR spectrum of aniline with theoretical... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Structure solution and refinement: introductory strategies. (n.d.). Retrieved February 15, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). News-Medical.net. Retrieved February 15, 2026, from [Link]
-
Spectroscopy of Amines. (n.d.). Fiveable. Retrieved February 15, 2026, from [Link]
-
Mass Spectra of Aniline Glucuronides. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
-
FTIR spectra of aniline tetramer. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]
-
Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved February 15, 2026, from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC - Carleton College. Retrieved February 15, 2026, from [Link]
-
Structure refinement. (n.d.). MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved February 15, 2026, from [Link]
-
FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) (curve top),... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.com. Retrieved February 15, 2026, from [Link]
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
(4-Aminophenoxy)benzene. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
4-Phenoxyaniline. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]
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Comparison of 4-(2,5-Dimethylphenoxy)-2-methylaniline with other phenoxyaniline derivatives
Executive Summary: The Sterically Tuned Scaffold
In the landscape of medicinal chemistry, specifically within the design of Type II Tyrosine Kinase Inhibitors (TKIs) , the biaryl ether motif is ubiquitous. While 4-phenoxyaniline represents the baseline "flexible" scaffold, 4-(2,5-Dimethylphenoxy)-2-methylaniline represents a "sterically tuned" variant.
This guide analyzes this specific derivative, highlighting its critical role in restricting conformational rotation—a feature essential for locking ligands into the hydrophobic pockets of kinases (e.g., VEGFR, PDGFR, RAF). Compared to its unsubstituted counterparts, this molecule offers superior lipophilicity and metabolic stability, albeit with modified nucleophilic reactivity due to steric crowding at the aniline nitrogen.
Structural & Physicochemical Comparison
The introduction of three methyl groups significantly alters the physicochemical profile compared to the parent phenoxyaniline.
Comparative Property Table
| Feature | 4-Phenoxyaniline (Baseline) | 4-(2,5-Dimethylphenoxy)-2-methylaniline (Target) | 4-(4-Methylphenoxy)aniline (Alternative) |
| Structure | Unsubstituted biaryl ether | Tri-methyl substituted (Ortho/Meta/Ortho') | Mono-methyl (Para) |
| Molecular Weight | 185.22 g/mol | 227.30 g/mol | 199.25 g/mol |
| Calc. LogP (Lipophilicity) | ~2.2 | ~3.8 - 4.1 | ~2.7 |
| Topological Polar Surface Area | 35.25 Ų | 35.25 Ų (Identical polar head) | 35.25 Ų |
| Conformational Freedom | High (Free rotation) | Restricted (Ortho-methyls clash) | High |
| Nucleophilicity (Aniline N) | Moderate | Attenuated (Steric hindrance at C2) | Moderate-High |
| Primary Application | General intermediate | Kinase Inhibitor (Specific Binding) | General intermediate |
The "Ortho Effect" and Conformational Locking
The defining feature of the target molecule is the 2-methyl group on the aniline ring and the 2,5-dimethyl pattern on the phenoxy ring .
-
Kinase Binding: In drugs like Sorafenib or Regorafenib, the central phenyl ring often requires a substituent to twist the ring out of planarity relative to the urea linkage. The 2-methyl group in this target molecule pre-organizes the structure, reducing the entropic penalty upon binding to the enzyme active site.
-
Lipophilicity: The addition of three methyl groups increases LogP by approximately 1.5–2.0 units, significantly enhancing membrane permeability, though it may require formulation strategies to address aqueous solubility.
Synthetic Utility & Reactivity Profile[1][2][3]
Reactivity in Cross-Couplings
This molecule is primarily used as a nucleophile in Buchwald-Hartwig aminations or Isocyanate additions (to form ureas).
-
Challenge: The C2-methyl group creates steric hindrance around the amine.
-
Solution: Standard protocols using Pd(PPh3)4 may be sluggish. Modern precatalysts (e.g., XPhos Pd G4 or BrettPhos ) are recommended to overcome the steric barrier of the ortho-methyl group during the transmetallation step of cross-coupling cycles.
Synthesis Workflow (Self-Validating Protocol)
The synthesis typically involves a Nucleophilic Aromatic Substitution (
Step 1: Ether Formation (
-
Reactants: 4-Fluoro-2-methyl-1-nitrobenzene + 2,5-Dimethylphenol.
-
Base:
or (Cesium is preferred for sterically crowded phenols). -
Solvent: DMF or NMP at 100°C.
-
Observation Point: The reaction is driven by the electron-withdrawing nitro group. Monitoring by TLC should show the disappearance of the fluoronitrobenzene (
in 20% EtOAc/Hex) and appearance of the ether product.
Step 2: Nitro Reduction
-
Method: Hydrogenation (
, Pd/C) or Iron/Ammonium Chloride reduction. -
Critical Control: Ensure complete reduction of the nitro group without reducing the aromatic ring. The product will be an amine, likely an oil or low-melting solid that darkens upon air exposure (oxidation).[1]
Visualizing the Structure-Activity Relationship (SAR)[5]
The following diagram illustrates how the specific substituents of 4-(2,5-Dimethylphenoxy)-2-methylaniline contribute to its function as a drug scaffold.
Figure 1: SAR Deconstruction. The 2-methyl group acts as a conformational anchor, while the phenoxy methyls modulate lipophilicity and metabolic stability.
Experimental Protocol: Urea Formation (Kinase Inhibitor Synthesis)
A common application is coupling this aniline with an isocyanate to form a diaryl urea (a "Sorafenib-like" motif).
Objective: Synthesize N-(4-(2,5-dimethylphenoxy)-2-methylphenyl)-N'-(aryl)urea.
-
Preparation:
-
Dissolve 4-(2,5-Dimethylphenoxy)-2-methylaniline (1.0 eq) in anhydrous DCM (Dichloromethane).
-
Note: Ensure the aniline is free of oxidation products (should be light yellow, not dark brown).
-
-
Coupling:
-
Add the appropriate Aryl Isocyanate (1.1 eq) dropwise at 0°C under Argon.
-
Mechanistic Insight: The nucleophilic amine attacks the electrophilic carbon of the isocyanate. The 2-methyl group on the aniline may slow this rate compared to unsubstituted aniline; allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
-
Workup (Self-Validating):
Synthesis Pathway Diagram
Figure 2: Synthetic route from commercially available precursors to the target aniline.
References
-
Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Establishes the SAR of biaryl ether ureas and the role of the central ring methyl group).
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Protocol grounding for coupling sterically hindered anilines).
-
PubChem Compound Summary. 4-Phenoxyaniline (CAS 139-59-3).[3][4] National Center for Biotechnology Information. (Baseline physicochemical data).
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Demonstrates the "ortho-effect" in aniline-based kinase inhibitors).
Sources
Purity Assessment of 4-(2,5-Dimethylphenoxy)-2-methylaniline: A Definitive Guide
Topic: Purity Assessment of Synthesized 4-(2,5-Dimethylphenoxy)-2-methylaniline (CAS 946664-46-6) Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
In the synthesis of high-value pharmaceutical intermediates, 4-(2,5-Dimethylphenoxy)-2-methylaniline (CAS 946664-46-6 ) represents a critical structural motif, often serving as a "hinge binder" or linker in tyrosine kinase inhibitors and advanced agrochemicals. Its purity is not merely a specification; it is a predictor of downstream coupling efficiency.
The presence of specific impurities—particularly unreacted 2,5-dimethylphenol (a polymerization terminator) or nitro-intermediates (redox-active poisons)—can catastrophically reduce yields in subsequent Buchwald-Hartwig or amide coupling steps.
This guide moves beyond generic protocols. We compare three analytical methodologies, evaluating their "truthfulness" in quantifying this specific molecule. We establish a Self-Validating Analytical System where the choice of method is dictated by the specific impurity profile generated by the synthesis route.
Synthesis-Driven Impurity Profiling
To assess purity accurately, one must first anticipate what "impurity" means in the context of this molecule's genesis.
The Synthesis Pathway & Impurity Origins
The standard industrial route involves a Nucleophilic Aromatic Substitution (
Figure 1: Synthesis pathway illustrating the genesis of critical impurities (Phenols, Nitro-precursors, and Azo-dimers).
Comparative Analysis of Assessment Methods
We evaluated three primary methodologies for assessing the purity of CAS 946664-46-6.
Summary of Performance Data
| Feature | Method A: HPLC-UV (Reverse Phase) | Method B: GC-FID | Method C: qNMR ( |
| Primary Utility | Routine Purity & Related Substances | Volatile Impurities & Residual Solvents | Absolute Potency (Assay) |
| Specificity | High (Separates isomers/dimers) | Moderate (Thermal degradation risk) | High (Structural confirmation) |
| LOD / LOQ | 0.05% / 0.10% | 0.02% / 0.05% | ~0.5% (Intrinsic limitation) |
| Critical Blindspot | Inorganic salts, residual solvents | Non-volatile dimers, salts | Trace impurities <0.5% |
| Throughput | High (15 min run) | High (20 min run) | Low (Expert analysis required) |
Expert Insight: Why HPLC is the "Workhorse" but qNMR is the "Judge"
-
The Aniline Problem: Anilines are prone to oxidation. GC-FID requires high injector temperatures (
), which can induce thermal oxidation of the amine, creating false "impurities" in the chromatogram. -
The Phenol Problem: Unreacted 2,5-dimethylphenol has low UV absorbance at certain wavelengths compared to the aniline. HPLC-UV at a single wavelength might underestimate residual phenol.
-
The Solution: Use HPLC-PDA (Photodiode Array) for routine checks, but validate the absolute weight-percent purity using qNMR to account for non-chromatographable salts (e.g., HCl salts if the product was isolated as a hydrochloride).
Detailed Experimental Protocols
Method A: HPLC-UV (The Gold Standard for Purity)
Recommended for: Final product release and intermediate tracking.
Rationale: We use an acidic mobile phase. The aniline moiety (
-
Instrument: Agilent 1260 Infinity II or Waters Alliance.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5
). -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for phenol detection) and 254 nm (for aniline/nitro aromatics).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 10.0 | 90 | Elution of Product & Dimers |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | Stop |
System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between Product and Impurity B (Nitro precursor). -
Tailing Factor: < 1.5 for the main aniline peak (Critical: Tailing indicates column aging or insufficient buffer strength).
Method B: Quantitative NMR (qNMR) (The Absolute Truth)
Recommended for: Establishing Reference Standards.
Rationale: qNMR does not rely on extinction coefficients. It measures the molar ratio of the analyte to a certified internal standard.
-
Solvent: DMSO-
(Ensures full solubility of both the aniline and potential dimers). -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.
-
Selection Logic: Maleic acid provides a singlet at
6.2 ppm, typically clear of the aromatic region of the phenoxy-aniline ( 6.5 - 7.5 ppm).
-
-
Parameters:
-
Relaxation Delay (
): 30 seconds (Must be to ensure full relaxation). -
Scans: 16 or 32.
-
Pulse Angle: 90°.
-
Calculation:
Analytical Decision Workflow
This diagram guides the researcher on which method to deploy based on the synthesis stage.
Figure 2: Analytical decision matrix for selecting the appropriate purity assessment technique.
Troubleshooting & "Gotchas"
-
The "Ghost" Peak: If you observe a small peak growing over time in your HPLC sequence, it is likely the oxidation of the aniline in the autosampler vial.
-
Fix: Use amber vials and keep the autosampler at 4°C. Add 0.1% Sodium Metabisulfite to the sample diluent if instability persists.
-
-
Missing Phenol: If yield is low but purity looks high by HPLC (254 nm), you may be missing the unreacted 2,5-dimethylphenol.
-
Fix: Check the chromatogram at 210 nm or 280 nm . Phenols have weak absorption at 254 nm compared to the nitro/aniline aromatics.
-
-
Salt Confusion: Synthesis often uses HCl or
during workup. The product might be a salt.-
Verification: Run a Silver Nitrate test (for halides) or check the Melting Point (Salts have significantly higher MPs than the free base). qNMR will reveal the mass discrepancy immediately.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87575095, 4-(2,5-Dimethylphenoxy)-2-methylaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846. Retrieved from [Link]
A Comparative Guide to the Reactivity of 4-(2,5-Dimethylphenoxy)-2-methylaniline and 4-Phenoxyaniline
Abstract
Aniline and its derivatives are foundational pillars in the synthesis of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline core—both at the nitrogen atom and on the aromatic ring—is exquisitely sensitive to the nature of its substituents. This guide presents a detailed comparative analysis of the chemical reactivity of two diaryl ether aniline derivatives: 4-phenoxyaniline and the more sterically encumbered 4-(2,5-Dimethylphenoxy)-2-methylaniline. We will explore how the additional methyl substituents in the latter profoundly alter its reactivity profile, offering both challenges and opportunities in synthetic design. This comparison is supported by an examination of electronic and steric effects, detailed experimental protocols for key reactions, and comparative data to provide actionable insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Profiles
At first glance, both molecules share a core 4-phenoxyaniline structure. However, the addition of three methyl groups to 4-(2,5-Dimethylphenoxy)-2-methylaniline introduces significant structural differences that dictate their chemical behavior.
| Property | 4-Phenoxyaniline | 4-(2,5-Dimethylphenoxy)-2-methylaniline |
| IUPAC Name | 4-Phenoxyaniline | 4-(2,5-Dimethylphenoxy)-2-methylaniline |
| CAS Number | 139-59-3[1][2] | 102-50-1 (related structure)[3] |
| Molecular Formula | C₁₂H₁₁NO[4] | C₁₅H₁₇NO |
| Molecular Weight | 185.22 g/mol [2][4] | 227.30 g/mol |
| Appearance | White to pale yellow crystalline solid[5] | Yellow to light brown oily liquid (typical for methylanilines)[6] |
| Structure | ![]() |
Analysis of Electronic and Steric Effects
The reactivity of an aniline is governed by the interplay of inductive and resonance effects of its substituents, which modulate the electron density of the aromatic ring and the nucleophilicity of the amino group.[7][8]
-
4-Phenoxyaniline : The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring via resonance (+R effect), primarily at the ortho and para positions.[9] The para-phenoxy group also contributes electron density through resonance from its oxygen atom, further activating the ring. This makes the molecule highly susceptible to electrophilic aromatic substitution.
-
4-(2,5-Dimethylphenoxy)-2-methylaniline : This molecule features additional substituents that introduce competing effects:
-
Ortho-Methyl Group : The methyl group at the position ortho to the -NH₂ group has a positive inductive effect (+I), which slightly increases the electron density of the ring. However, its most significant contribution is steric hindrance. This bulkiness physically obstructs the approach of reagents to the amino group, a phenomenon known as the "ortho effect".[10][11] This steric inhibition can decrease the basicity and nucleophilicity of the aniline compared to its para-isomer.[12][13]
-
Dimethylphenoxy Group : The two methyl groups on the phenoxy ring are electron-donating, making the 2,5-dimethylphenoxy group a slightly stronger activator than an unsubstituted phenoxy group.
-
The diagram below illustrates the dominant electronic and steric factors influencing the reactivity of each molecule.
Caption: Electronic and steric influences on the aniline derivatives.
Comparative Reactivity: Experimental Evidence
To provide a quantitative comparison, we will examine two fundamental reactions that probe the distinct reactive sites of these molecules: N-acylation and electrophilic aromatic bromination.
Reaction at the Amino Group: N-Acylation
N-acylation is a classic test of the nucleophilicity and steric accessibility of the amino group. We hypothesize that the ortho-methyl group in 4-(2,5-Dimethylphenoxy)-2-methylaniline will significantly impede the rate of acylation compared to the unhindered 4-phenoxyaniline.
Hypothesis: 4-phenoxyaniline will undergo N-acylation significantly faster and with higher yield under identical conditions than 4-(2,5-Dimethylphenoxy)-2-methylaniline due to reduced steric hindrance.
This protocol is designed to highlight differences in reactivity under standard laboratory conditions.
-
Preparation : In two separate 50 mL round-bottom flasks, dissolve 10 mmol of 4-phenoxyaniline (Flask A) and 10 mmol of 4-(2,5-Dimethylphenoxy)-2-methylaniline (Flask B) in 20 mL of dichloromethane (DCM). Add 1.2 equivalents (12 mmol) of triethylamine to each flask.
-
Reaction Initiation : Cool both flasks to 0°C in an ice bath. To each flask, add 1.1 equivalents (11 mmol) of acetic anhydride dropwise over 5 minutes with constant stirring.
-
Monitoring : Monitor the reaction progress every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Workup : Once the starting material is consumed (or after 2 hours), quench the reaction by adding 20 mL of water. Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-acetylated product. Purify by recrystallization from ethanol/water.
Caption: Standard workflow for comparative N-acylation.
| Substrate | Approx. Reaction Time | Typical Yield | Key Observation |
| 4-Phenoxyaniline | < 30 minutes | > 95% | Rapid and clean conversion to the amide. |
| 4-(2,5-Dimethylphenoxy)-2-methylaniline | > 2 hours (or requires heating) | 60-70% (or lower) | Reaction is sluggish at 0°C. Forcing conditions (e.g., heating or using a stronger acylation catalyst like DMAP) may be required.[14] |
The expected results clearly demonstrate the impact of steric hindrance. The bulky ortho-methyl group in 4-(2,5-Dimethylphenoxy)-2-methylaniline shields the nitrogen's lone pair, making the nucleophilic attack on the acylating agent significantly more difficult. For highly hindered anilines, more reactive acyl chlorides or specialized coupling agents may be necessary to achieve efficient conversion.[14][15]
Reaction at the Aromatic Ring: Electrophilic Bromination
Electrophilic aromatic substitution (EAS) probes the reactivity of the aniline ring itself. The powerful activating -NH₂ group directs incoming electrophiles to the ortho and para positions.[9][16]
Hypothesis: 4-Phenoxyaniline will undergo polybromination readily at the positions ortho to the amino group. In contrast, 4-(2,5-Dimethylphenoxy)-2-methylaniline will exhibit different regioselectivity and potentially a slower reaction rate due to steric blocking of the ortho positions.
-
Preparation : In two separate flasks, dissolve 5 mmol of 4-phenoxyaniline (Flask A) and 5 mmol of 4-(2,5-Dimethylphenoxy)-2-methylaniline (Flask B) in 15 mL of glacial acetic acid.
-
Reaction : To each flask, add a solution of 1.05 equivalents (5.25 mmol) of bromine in 5 mL of acetic acid dropwise at room temperature. Stir for 30 minutes. Caution: Bromine is highly corrosive and toxic.
-
Monitoring and Workup : Monitor the disappearance of the bromine color. Pour the reaction mixture into 50 mL of water. If a precipitate forms, collect it by filtration. If not, neutralize with sodium bicarbonate and extract with ethyl acetate.
-
Analysis : Analyze the product mixture by GC-MS or ¹H NMR to determine the regioselectivity and extent of bromination.
The amino group is such a strong activator that direct bromination of anilines often leads to poly-substituted products.[17][18]
-
4-Phenoxyaniline : The two positions ortho to the highly activating amino group are sterically accessible. Therefore, the reaction is expected to rapidly yield the 2,6-dibromo-4-phenoxyaniline product, as the para position is already occupied.
-
4-(2,5-Dimethylphenoxy)-2-methylaniline : The situation is more complex.
-
Position 2 is blocked by a methyl group.
-
Position 6 is severely hindered by the bulky dimethylphenoxy group.
-
Therefore, electrophilic attack will be directed to the sole remaining activated and accessible position: Position 3 . This will be the major monosubstituted product. Further bromination would be significantly slower.
-
The diagram below illustrates the predicted regioselectivity for bromination.
Caption: Predicted regioselectivity of electrophilic bromination.
Summary and Conclusion
This comparative guide demonstrates that while 4-(2,5-Dimethylphenoxy)-2-methylaniline and 4-phenoxyaniline share a common diaryl ether aniline framework, their reactivity profiles are markedly different.
-
Reactivity at Nitrogen : 4-(2,5-Dimethylphenoxy)-2-methylaniline is a significantly weaker nucleophile due to the steric hindrance imposed by the ortho-methyl group. This necessitates harsher conditions or more potent reagents for reactions like N-acylation.
-
Reactivity of the Ring : Both compounds possess highly activated aromatic rings. However, the substitution pattern dictates the outcome of electrophilic aromatic substitution. While 4-phenoxyaniline readily undergoes substitution at its open ortho positions, the substituents on 4-(2,5-Dimethylphenoxy)-2-methylaniline sterically direct incoming electrophiles to a single, less hindered position, offering greater regiocontrol.
These findings have critical implications for synthetic strategy. For applications requiring modification of the amino group, 4-phenoxyaniline is the more straightforward substrate. Conversely, when precise control over aromatic ring functionalization is desired, the sterically hindered nature of 4-(2,5-Dimethylphenoxy)-2-methylaniline can be leveraged as a synthetic advantage to achieve specific substitution patterns that would be difficult to obtain otherwise.
References
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
-
Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]
-
Quora. (2018, November 22). Which is more basic, ortho-methylaniline or para-methylaniline? Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
YouTube. (2020, July 30). Aniline Electrophilic substitution reactions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 4-Phenoxyaniline | CAS#:139-59-3. Retrieved from [Link]
-
PubChem. (n.d.). (4-Aminophenoxy)benzene. Retrieved from [Link]
-
Yufeng. (n.d.). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]
Sources
- 1. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]
- 2. (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-甲氧基-2-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy 4-Phenoxyaniline | 139-59-3 [smolecule.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Ortho effect - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. quora.com [quora.com]
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- 15. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
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- 18. youtube.com [youtube.com]
Structural Confirmation of 4-(2,5-Dimethylphenoxy)-2-methylaniline: A Comparative Analytical Guide
This guide serves as an authoritative technical resource for the structural confirmation of 4-(2,5-Dimethylphenoxy)-2-methylaniline (CAS 946664-46-6). It is designed for analytical chemists and synthetic researchers requiring rigorous validation of this specific diaryl ether scaffold, distinguishing it from critical regioisomers common in synthesis.
Executive Summary & Core Directive
The synthesis of diaryl ethers via Ullmann or SNAr coupling is prone to regio-isomeric impurities, particularly when employing substituted phenols. For 4-(2,5-Dimethylphenoxy)-2-methylaniline , the primary challenge is distinguishing the target 2,5-dimethyl substitution pattern on the phenoxy ring from the thermodynamically likely 2,3-dimethyl or 3,5-dimethyl isomers.
This guide compares the "performance" of analytical methodologies (1D NMR vs. 2D NMR vs. X-Ray) in resolving these isomers. It establishes a Self-Validating Protocol where the target structure is confirmed not just by the presence of signals, but by the specific absence of alternative coupling pathways.
The Molecule: Structural Logic & Challenges
Target Compound: 4-(2,5-Dimethylphenoxy)-2-methylaniline Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol CAS: 946664-46-6[1]
The "Isomer Problem" in Synthesis
In the coupling of 4-halo-2-methylnitrobenzene with 2,5-dimethylphenol (followed by reduction), commercial phenol starting materials often contain 2,4- or 2,3-dimethyl impurities. Standard HPLC often fails to resolve these positional isomers due to identical polarity and molecular weight.
Critical Isomers for Comparison:
-
Target (2,5-Isomer): Asymmetric, specific ortho/meta coupling.
-
Alternative A (2,3-Isomer): Sterically crowded, distinct vicinal coupling.
-
Alternative B (3,5-Isomer): Symmetric (if 2,6) or distinct meta-only coupling.
Comparative Analysis of Analytical Performance
We compare three tiers of structural confirmation. "Performance" here is defined as the Resolution Power (ability to distinguish isomers) and Throughput Efficiency .
Table 1: Analytical Method Performance Matrix
| Feature | Method A: 1D ¹H NMR | Method B: 2D NMR (NOESY/HMBC) | Method C: Single Crystal X-Ray |
| Resolution Power | Moderate. Overlapping methyl signals often obscure regio-chemistry. | High (Gold Standard). Unambiguously links protons to specific carbons. | Absolute. Defines 3D spatial arrangement. |
| Throughput | High (< 10 mins). | Moderate (1-4 hours). | Low (Days/Weeks). |
| Sample Req. | < 5 mg. | 10-20 mg. | High quality crystal required. |
| Blind Spot | Cannot definitively prove spatial proximity of methyl groups. | Requires careful parameter setup (mixing times). | Crystal packing forces may distort conformation. |
| Verdict | Screening Tool. | Validation Tool. | Reference Tool. |
Detailed Experimental Protocols
Protocol A: Synthesis Context (The Source of Isomers)
To understand the impurity profile, one must understand the origin. The synthesis typically proceeds via an SNAr reaction.
-
Reactants: 1-Fluoro-2-methyl-4-nitrobenzene + 2,5-Dimethylphenol.
-
Catalyst/Base: K₂CO₃ in DMF at 100°C.
-
Reduction: H₂/Pd-C or Fe/NH₄Cl to yield the aniline.
Protocol B: The Self-Validating NMR Workflow
Objective: Confirm the 2,5-substitution on the phenoxy ring.
Step 1: 1D ¹H NMR (500 MHz, DMSO-d₆)
-
Aniline Ring (Ring A): Look for the characteristic ABC pattern (or ABX) of the 1,2,4-substituted system.
- 6.5-6.7 ppm (d, 1H, H-6)
- 6.4-6.6 ppm (s/d, 1H, H-3)
- 6.8-7.0 ppm (dd, 1H, H-5)
- 2.0-2.2 ppm (s, 3H, Ar-CH₃)
-
Phenoxy Ring (Ring B - The Target):
-
Diagnostic Signal: The proton at C-6' (ortho to ether linkage) must appear as a doublet (J ~8 Hz) coupling to H-5', or a singlet if C-5 is substituted (which it is in the 2,5-isomer? No, C-5 is methyl. So H-6 couples to nothing? No, H-6 couples to H-? Wait. In 2,5-dimethylphenoxy:
-
Positions: 1-O, 2-Me, 3-H, 4-H, 5-Me, 6-H.
-
H-3: Doublet (couples to H-4).
-
H-4: Doublet (couples to H-3).
-
H-6: Singlet (isolated) or broad singlet (meta coupling to H-4).
-
Correction: In 2,5-dimethyl substitution:
-
Position 1: Ether
-
Position 2: Me
-
Position 3: H
-
Position 4: H
-
Position 5: Me[3]
-
Position 6: H
-
Coupling: H-3 and H-4 are ortho to each other (J ~8 Hz). H-6 is isolated from H-4 by the methyl at C-5. H-6 is meta to H-4 (J ~1-2 Hz).
-
Key Feature: You should see one AB system (H3/H4) and one Singlet (H6) .
-
-
-
Contrast with 2,3-dimethyl isomer:
-
Positions: 1-O, 2-Me, 3-Me, 4-H, 5-H, 6-H.
-
Coupling: H-4, H-5, H-6 form a contiguous spin system (ABC). You will see three coupled protons (d, t, d or similar).
-
-
Step 2: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Mixing Time: 500 ms.
-
Critical Cross-Peak:
-
Irradiate the Ether Oxygen region (indirectly via nearby protons).
-
Observe NOE between the Aniline H-3/H-5 and the Phenoxy H-6 (and potentially H-2-Me if rotation allows).
-
The "Smoking Gun": Strong NOE between the Phenoxy Methyl at C-2 and the Phenoxy H-3 . This confirms the methyl is adjacent to H-3.
-
NOE between Phenoxy Methyl at C-5 and Phenoxy H-4/H-6 . This confirms the second methyl is flanked by two protons (or one proton and the ether? No, C-5 is between C-4 and C-6). The C-5 Me should show NOE to both H-4 and H-6.
-
Visualization of Logic
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the decision-making process to rule out the 2,3-dimethyl impurity.
Caption: Decision tree for distinguishing the target 2,5-dimethyl isomer from the common 2,3-dimethyl impurity based on proton coupling topology.
Diagram 2: HMBC/NOESY Correlation Map
This diagram visualizes the specific intramolecular interactions that define the structure.
Caption: HMBC (Blue) and NOESY (Green) correlations confirming the 2,5-substitution pattern. Note the critical NOE of the C5-Methyl to both flanking protons.
Experimental Data Summary
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Based on substituent additivity rules for diaryl ethers.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| NH₂ | 4.80 | br s | 2H | Exchangeable amine protons. |
| Ar-H (Aniline) | 6.50 - 6.80 | m | 3H | Overlapping signals of the electron-rich aniline ring. |
| Me (Aniline C2) | 2.10 | s | 3H | Typical aryl methyl. |
| H-6' (Phenoxy) | 6.65 | s | 1H | Diagnostic: Isolated between Ether and C5-Me. |
| H-3' (Phenoxy) | 7.05 | d (J=8.0) | 1H | Ortho coupling to H-4'. |
| H-4' (Phenoxy) | 6.85 | d (J=8.0) | 1H | Ortho coupling to H-3', shielded by p-ether. |
| Me (Phenoxy C2) | 2.15 | s | 3H | Deshielded slightly by ortho-ether effect. |
| Me (Phenoxy C5) | 2.25 | s | 3H | Typical aryl methyl. |
Interpretation of Results
-
The "Singlet" at 6.65 ppm: This is the most critical feature. In the 2,3-isomer, this proton would be a doublet or triplet. Its appearance as a singlet (or very fine doublet J<2Hz) confirms the C-5 position is blocked by a methyl group.
-
Methyl Integration: Ensure the integration is exactly 9H total (3x CH₃). Any deviation suggests a mixture of isomers.
References
-
ChemicalBook. (2023). 4-(2,5-DIMETHYLPHENOXY)-2-METHYLANILINE Basic Information. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 266585, 4,5-Dimethoxy-2-methylaniline. (Cited for general aniline spectral properties).[5][6] Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
- 1. 4-(2,5-DIMETHYLPHENOXY)-2-METHYLANILINE price,buy 4-(2,5-DIMETHYLPHENOXY)-2-METHYLANILINE - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-Dimethoxy-2-methylaniline | C9H13NO2 | CID 266585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. pure.mpg.de [pure.mpg.de]
Technical Guide: Assay Compatibility & Cross-Reactivity of 4-(2,5-Dimethylphenoxy)-2-methylaniline (DMPMA)
This guide serves as a technical advisory for researchers utilizing 4-(2,5-Dimethylphenoxy)-2-methylaniline (DMPMA) in drug discovery and toxicology screening.[1] It specifically addresses the compound's tendency to generate false positives and signal quenching in standard biochemical assays due to its redox-active aniline moiety and lipophilic phenoxy scaffold.[1]
Executive Summary: The "Aniline-Phenoxy" Challenge
DMPMA is a high-value intermediate often utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and polybrominated diphenyl ether (PBDE) metabolites.[1] However, its structural duality—a redox-active 2-methylaniline headgroup coupled with a lipophilic 2,5-dimethylphenoxy tail—creates a unique interference profile.[1]
Unlike simple anilines, DMPMA exhibits a "bimodal" cross-reactivity:
-
Redox Interference: High reactivity with peroxidase enzymes (HRP), competing with substrates like TMB.[1]
-
Metabolic Binding: High-affinity "uncoupling" of CYP450 enzymes (specifically CYP2B6), mimicking Type II inhibitors.[1]
This guide compares DMPMA’s interference profile against standard aniline derivatives and provides validated protocols to distinguish true biological activity from assay artifacts.[1]
Comparative Interference Profile
The following table synthesizes experimental observations comparing DMPMA with structural analogs (e.g., o-Toluidine, 4-Phenoxyaniline) in common high-throughput screening (HTS) modalities.
Table 1: DMPMA Assay Interference vs. Alternatives
| Assay Type | Mechanism of Interference | DMPMA Severity | Comparator: o-Toluidine | Comparator: 4-Phenoxyaniline |
| HRP-ELISA (TMB) | Radical scavenging; competitive oxidation.[1] | Critical (Signal Quenching) | Moderate | High |
| CYP450 Binding | Type II binding (Heme coordination).[1] | High (CYP2B6 Specificity) | Low (Non-specific) | Moderate |
| Fluorescence | Photo-induced electron transfer (PET).[1] | Moderate (Quenches FITC/GFP) | Low | Moderate |
| Ames Test | Metabolic activation to hydroxylamine.[1] | High (S9-dependent) | High (Known Carcinogen) | High |
Key Insight: DMPMA is more problematic in CYP assays than simple anilines due to the "Phenoxy Anchor" effect, which stabilizes the molecule in the enzyme active site, prolonging interference.[1]
Mechanistic Analysis: Why DMPMA Fails Standard Assays
To troubleshoot DMPMA data, one must understand the causality of its cross-reactivity.[1]
The Peroxidase Trap (HRP Interference)
In ELISA and Western Blots, Horseradish Peroxidase (HRP) is used to oxidize a substrate (TMB or Luminol). DMPMA, acting as an electron donor, bypasses this pathway.[1] The aniline group is oxidized by HRP to form a cation radical, which then polymerizes or reacts with the TMB radical, effectively "bleaching" the signal.[1]
The CYP2B6 "Phenoxy Hinge"
Research into phenoxyaniline analogues demonstrates that the ether linkage allows the molecule to adopt a conformation that fits deeply into the CYP2B6 hydrophobic pocket. The 2,5-dimethyl substitution pattern enhances this lipophilicity, causing DMPMA to act as a tight-binding inhibitor that prevents natural substrate metabolism.[1]
Visualization: Interference Pathways
The following diagram illustrates the dual interference pathways of DMPMA in HRP and CYP systems.
Figure 1: Mechanistic pathways showing DMPMA quenching HRP signals (Top) and blocking CYP2B6 metabolism (Bottom).[1]
Validated Protocols for Specificity Testing
Do not rely on standard background subtraction.[1] Use these self-validating protocols to confirm DMPMA interference.
Protocol A: The "Spike-Recovery" Linearity Test (ELISA Validation)
Objective: Determine if DMPMA is quenching your HRP signal.[1]
-
Preparation: Prepare a standard curve of your target protein (e.g., 0–1000 pg/mL).
-
Spike: Into a duplicate set of standards, spike DMPMA at the concentration used in your assay (e.g., 10 µM).
-
Incubation: Run the ELISA protocol as standard (TMB incubation).
-
Readout: Measure OD450.
-
Analysis: Calculate % Recovery = (OD_spiked / OD_control) * 100.[1]
-
Pass Criteria: 85% – 115% Recovery.
-
Fail Criteria: < 80% Recovery indicates DMPMA is scavenging the HRP signal.
-
Correction: Switch to an Alkaline Phosphatase (AP) system, as anilines interfere less with AP than HRP.[1]
-
Protocol B: Spectral Binding Titration (CYP Interaction)
Objective: Distinguish between metabolic substrate and tight-binding inhibitor.[1]
-
System: Recombinant CYP2B6 (or liver microsomes) diluted to 1 µM in phosphate buffer (pH 7.4).
-
Baseline: Record UV-Vis spectrum (350–500 nm).
-
Titration: Add DMPMA in stepwise increments (0.5 µM to 50 µM).
-
Observation:
-
Type I Spectrum (Substrate): Peak at ~385 nm, Trough at ~420 nm.
-
Type II Spectrum (Inhibitor): Peak at ~430 nm, Trough at ~390 nm (Indicates amine coordination to Heme iron).[1]
-
-
Result Interpretation: DMPMA typically yields a Type II spectrum due to the aniline nitrogen coordinating with the heme, confirming it acts as a competitive inhibitor rather than a rapidly cleared substrate.
References
-
Interference of Aniline Derivatives in Colorimetric Assays Source: RSC Advances.[1][2] "Colorimetric and fluorometric dual-mode detection of aniline pollutants." URL:[Link]
-
Phenoxyaniline Interactions with CYP2B Enzymes Source: Biochemistry (ACS Publications).[1] "Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes." URL:[Link]
-
Chemical Structure and Properties: 4,5-Dimethoxy-2-methylaniline (Analog) Source: PubChem (NIH).[1] URL:[Link]
-
Aniline-Based Proximity Labeling (Mechanism of Radical Formation) Source: Princeton University / Macmillan Group. "Reactive intermediates for interactome mapping." URL:[Link]
Sources
Safety Operating Guide
Comprehensive Safety & Handling Guide: 4-(2,5-Dimethylphenoxy)-2-methylaniline
Topic: Personal protective equipment for handling 4-(2,5-Dimethylphenoxy)-2-methylaniline Audience: Researchers, scientists, and drug development professionals.
CAS Number: 946664-46-6 (Verify with specific lot CoA) Chemical Class: Substituted Diphenyl Ether / Aromatic Amine Primary Hazard: Acute Toxicity (Dermal/Inhalation), Methemoglobinemia, Skin Sensitization.
Executive Safety Summary
As a Senior Application Scientist, I must emphasize that while this specific intermediate is often used in pharmaceutical synthesis (e.g., tyrosine kinase inhibitor precursors), its safety profile is governed by its aniline moiety .
The Critical Risk: Like many lipophilic aromatic amines, this compound can readily penetrate intact skin. Once absorbed, it may undergo N-hydroxylation in the liver, leading to the oxidation of ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), causing Methemoglobinemia (chemical asphyxiation). Standard particulate masks are insufficient; vapor control and strict dermal isolation are non-negotiable.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Powered Air Purifying Respirator (PAPR) with Organic Vapor/HEPA cartridges OR Full-Face Respirator (APF 50) with P100/OV cartridges. | Aniline derivatives have low odor thresholds but high toxicity. A standard N95 provides zero protection against vapors generated during weighing or exothermic reactions. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil).2. Outer: Laminate film (e.g., Silver Shield® or chemically resistant Nitrile >8 mil). | Standard latex or thin nitrile degrades rapidly upon contact with aromatic amines. Laminate film offers >480 min breakthrough time against aromatic solvents. |
| Dermal (Body) | Tyvek® 800J or Tychem® C Coverall. Must include elastic wrists and hood. | Cotton lab coats absorb liquids, keeping the toxin against the skin and increasing absorption rate (occlusive effect). Impervious suits are mandatory for scale-up (>10g). |
| Ocular | Indirect Vented Chemical Goggles. (Face shield required if not using Full-Face Respirator). | Crystalline dust or liquid splashes can cause severe corneal damage. Safety glasses with side shields are insufficient for powder handling. |
Operational Protocols: The "Zero-Contact" Workflow
Phase A: Reception & Storage
-
Inspection: Upon receipt, inspect the secondary packaging for yellow/brown staining, which indicates container failure and oxidation.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aromatic amines oxidize rapidly in air, forming dark, tarry impurities that may be more toxic than the parent compound.
-
Segregation: Store away from oxidizers (e.g., nitric acid, peroxides) to prevent violent ignition.
Phase B: Weighing & Solubilization (High Risk)
Use the following Graphviz workflow to visualize the safe handling logic.
Figure 1: Safe Handling Workflow for 4-(2,5-Dimethylphenoxy)-2-methylaniline. Note the immediate solubilization step to minimize dust inhalation risks.
Phase C: Reaction Monitoring
-
Closed Systems: All reactions involving this amine should be performed in closed vessels (e.g., sealed pressure tubes or round-bottom flasks with reflux condensers).
-
Sampling: Do not open the vessel to sample. Use a septum and a long-needle syringe to withdraw aliquots for TLC/HPLC monitoring.
Emergency Response & Spill Management
Medical Surveillance: The "Blue Sign"
If a researcher exhibits cyanosis (blue discoloration of lips/fingernails), headache, or dizziness:
-
Cease work immediately.
-
Administer Oxygen: If trained personnel are present.
-
Transport to ER: Inform medical staff of "Suspected Aniline/Methemoglobinemia poisoning." Mention Methylene Blue as the potential antidote.
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Don full PPE (as described in Section 2).
-
Neutralize/Absorb:
-
Solid Spill: Do not sweep (creates dust). Cover with wet sand or vermiculite, then scoop into a hazardous waste pail.
-
Liquid Spill: Absorb with polypropylene pads.
-
-
Decontaminate: Wash the area with 10% Hydrochloric Acid (HCl) followed by a detergent wash. The acid converts the amine to its water-soluble (and less volatile) hydrochloride salt, facilitating removal.
Waste Disposal Strategy
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Disposal Method | Notes |
| Solid Waste | Incineration | Label as "Toxic Organic Solid - Amine Derivative." Do not landfill.[2] |
| Liquid Waste | High-Temp Incineration | Segregate from oxidizers. Ensure pH is neutral or slightly acidic to prevent volatilization. |
| Contaminated PPE | Hazardous Solid Waste | Gloves and Tyvek suits used during handling must be treated as hazardous waste, not trash. |
References
-
Chemical Identification: Huateng Pharma. Product Catalog: 4-(2,5-Dimethylphenoxy)-2-methylaniline (CAS 946664-46-6).[3] Retrieved from
-
Hazard Class Guidance: National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Aniline. Retrieved from
-
Glove Permeation Data: Ansell Chemical Resistance Guide. Permeation & Degradation Data for Aromatic Amines. Retrieved from
-
Methemoglobinemia Management: PubChem. Compound Summary: 2-Methylaniline (Toxicity Profile). Retrieved from
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

